2-(Tetrahydrofuran-2-yl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCVJPYMXOAEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407154 | |
| Record name | 2-(Tetrahydrofuran-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33414-62-9 | |
| Record name | 2-(Tetrahydrofuran-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Tetrahydrofuran-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of 2-(Tetrahydrofuran-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Tetrahydrofuran-2-yl)acetonitrile (CAS No. 33414-62-9). The information herein is intended to support research, development, and drug discovery activities by presenting key data and detailed experimental methodologies.
Core Physicochemical Data
This compound is a colorless to pale yellow liquid. It is recognized for its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, owing to its unique molecular structure featuring a tetrahydrofuran ring coupled with a nitrile functional group.[1] The following table summarizes its key quantitative physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [1][2] |
| Molecular Weight | 111.14 g/mol | [1][2] |
| Boiling Point | 92 °C @ 13 mmHg (1.7 kPa) | [1][2] |
| Density | 1.02 g/cm³ (at 20°C) | [1][2] |
| Refractive Index (n_D²⁰) | 1.45 | [1][2] |
| Melting Point | Data not available | |
| Solubility | Excellent solubility in polar solvents | [1] |
| Appearance | Colorless to Pale Yellow Liquid | [1] |
| Purity | >98.0% (by GC) | [1] |
Spectroscopic Data
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules.
-
Sample Preparation : A small quantity of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). A trace amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.
-
¹H NMR Acquisition : The proton NMR spectrum is acquired to determine the number of different types of protons and their connectivity. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance of ¹³C.
General Protocol for Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation : As a liquid, the IR spectrum of this compound can be obtained neat. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at various wavenumbers (typically 4000 to 400 cm⁻¹). The final spectrum is presented as percent transmittance or absorbance versus wavenumber. Key expected absorptions would include C-H stretching, C-O stretching from the ether, and the characteristic C≡N stretching of the nitrile group.
Experimental Protocols for Physicochemical Properties
The following sections detail the standard laboratory procedures for determining the key physicochemical properties of a liquid compound like this compound.
Determination of Boiling Point under Reduced Pressure
Given that the boiling point is reported at a reduced pressure, this method is crucial for verification.
-
Objective : To determine the temperature at which the vapor pressure of the liquid equals the applied pressure, which is below atmospheric pressure.
-
Apparatus : A distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Procedure :
-
Place a small volume of this compound and a boiling chip or magnetic stir bar into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are securely sealed. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.
-
Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.
-
Slowly evacuate the system to the desired pressure (e.g., 13 mmHg).
-
Begin heating the flask gently using a heating mantle.
-
Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.
-
Determination of Density using a Pycnometer
This method allows for a very precise determination of the density of a liquid.[1][2][3][4]
-
Objective : To accurately measure the mass of a known volume of the liquid.[1][2][3]
-
Apparatus : A pycnometer (a glass flask with a specific, known volume), an analytical balance, and a constant temperature water bath.[1][2]
-
Procedure :
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with the this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.[3]
-
Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C) until it reaches thermal equilibrium.[2]
-
Remove the pycnometer from the bath, carefully wipe dry any liquid on the exterior, and weigh it. Record this mass (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
-
Determination of Refractive Index using an Abbe Refractometer
The refractive index is a fundamental physical property that is characteristic of a substance.[5]
-
Objective : To measure the extent to which light is refracted when passing through the liquid sample.
-
Apparatus : An Abbe refractometer, a constant temperature water circulator, and a light source (often built-in).[5]
-
Procedure :
-
Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330).
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow a few minutes for the sample to reach the temperature of the instrument, typically controlled at 20.0 °C by the water circulator.
-
Adjust the light source and use the coarse and fine adjustment knobs to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.
-
If color fringes are observed, adjust the dispersion compensator to obtain a sharp, achromatic boundary.
-
Read the refractive index value directly from the instrument's scale.[5]
-
Qualitative Solubility Testing
This procedure helps to understand the polarity and potential reactivity of the compound.[6][7][8]
-
Objective : To determine the solubility of the compound in a range of solvents, providing insights into its functional groups and molecular structure.[6][8]
-
Apparatus : Small test tubes, vortex mixer (optional), and a selection of solvents.
-
Procedure :
-
Place approximately 0.1 mL of this compound into a small test tube.
-
Add approximately 2 mL of the first solvent (e.g., water) to the test tube.
-
Vigorously shake or vortex the tube for 30-60 seconds.[7]
-
Observe if a homogeneous solution forms (soluble) or if distinct layers/cloudiness persist (insoluble).
-
Repeat the test with a series of solvents of varying polarity and pH, such as:
-
Water (H₂O) : To assess polarity and the potential for hydrogen bonding.
-
5% Sodium Hydroxide (NaOH) : To test for acidic functional groups.
-
5% Sodium Bicarbonate (NaHCO₃) : To test for strongly acidic functional groups like carboxylic acids.
-
5% Hydrochloric Acid (HCl) : To test for basic functional groups (e.g., amines).
-
Organic Solvents (e.g., ethanol, diethyl ether, toluene): To assess solubility in solvents of varying polarity.
-
-
Conclusion
This guide provides essential physicochemical data and standardized methodologies relevant to this compound. The tabulated properties, including boiling point, density, and refractive index, offer a solid foundation for its application in synthetic chemistry and drug development. While experimental spectroscopic data is not widely available, the outlined protocols provide a clear path for its acquisition and characterization. This information is critical for ensuring the purity, identity, and appropriate handling of this compound in a research and development setting.
References
- 1. rsc.org [rsc.org]
- 2. (Tetrahydrofuran-2-yl)acetonitrile 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. (Tetrahydrofuran-2-yl)acetonitrile | 33414-62-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]
- 5. 2-Hydroxytetrahydrofuran | CAS#:5371-52-8 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetonitrile (75-05-8) IR Spectrum [m.chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile (CAS Number: 33414-62-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Tetrahydrofuran-2-yl)acetonitrile, a versatile heterocyclic building block with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, outlines plausible synthetic methodologies with experimental protocols, and explores its role as a key intermediate in the development of novel pharmaceutical agents. Spectroscopic characterization, including predicted NMR, IR, and mass spectrometry data, is also discussed. The information is presented to support researchers and professionals in leveraging this compound for advanced scientific endeavors.
Introduction
This compound, also known as tetrahydrofurfuryl cyanide, is a valuable chemical intermediate characterized by a saturated five-membered oxygen-containing ring attached to an acetonitrile group. This unique structural combination imparts desirable physicochemical properties, making it an attractive component in the synthesis of more complex molecules. Its utility is particularly noted in the pharmaceutical industry, where the tetrahydrofuran motif is a common feature in a number of approved drugs due to its ability to improve pharmacokinetic profiles. This guide aims to be a thorough resource for scientists working with or considering the use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 33414-62-9 | |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 92 °C at 13 mmHg | |
| Density | 1.02 g/cm³ | |
| Refractive Index | n²⁰/D 1.45 | |
| Solubility | Soluble in many organic solvents | |
| Synonyms | Tetrahydrofurfurylcarbonitrile, 2-(Cyanomethyl)tetrahydrofuran | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a suitable tetrahydrofurfuryl derivative with a cyanide salt. Two primary precursors are commercially available and suitable for this transformation: Tetrahydrofurfuryl chloride/bromide or Tetrahydrofurfuryl tosylate.
Synthesis from Tetrahydrofurfuryl Halide
A straightforward approach involves the reaction of tetrahydrofurfuryl chloride or bromide with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent.
Reaction Scheme:
Figure 1: Synthesis of this compound from a halide precursor.
Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Precursor: To this solution, add tetrahydrofurfuryl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis from Tetrahydrofurfuryl Alcohol via Tosylation
An alternative two-step synthesis involves the conversion of the more readily available tetrahydrofurfuryl alcohol to a tosylate, followed by reaction with a cyanide salt.
Reaction Workflow:
Figure 2: Two-step synthesis workflow from tetrahydrofurfuryl alcohol.
Experimental Protocol (Representative):
Step 1: Synthesis of Tetrahydrofurfuryl Tosylate
-
Reaction Setup: Dissolve tetrahydrofurfuryl alcohol (1.0 equivalent) in pyridine at 0 °C.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain tetrahydrofurfuryl tosylate.
Step 2: Synthesis of this compound
-
Follow the procedure outlined in Section 3.1, using tetrahydrofurfuryl tosylate as the starting material.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 - 3.7 | m | 3H | H at C2 and H₂ at C5 of THF ring |
| ~ 2.6 | d | 2H | CH₂ adjacent to CN |
| ~ 2.1 - 1.6 | m | 4H | H₂ at C3 and C4 of THF ring |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 118 | CN (nitrile carbon) |
| ~ 77 | C2 of THF ring |
| ~ 68 | C5 of THF ring |
| ~ 30 | C3 of THF ring |
| ~ 25 | C4 of THF ring |
| ~ 23 | CH₂ adjacent to CN |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 2850 | Strong | C-H stretching (aliphatic) |
| ~ 2250 | Medium | C≡N stretching (nitrile) |
| ~ 1100 | Strong | C-O-C stretching (ether) |
Mass Spectrometry (Predicted Fragmentation)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation pathways would likely involve the loss of the cyanide radical (•CN) leading to a fragment at m/z = 85, and cleavage of the tetrahydrofuran ring.
Predicted Fragmentation Pathway:
Figure 3: Predicted mass spectral fragmentation of this compound.
Applications in Drug Development
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide range of biologically active compounds and approved pharmaceuticals.[3][4] Its inclusion in drug candidates can enhance solubility, improve metabolic stability, and provide a rigid scaffold for orienting other functional groups for optimal target binding. This compound serves as a valuable building block for introducing this heterocycle into larger, more complex molecules.
The nitrile group is also a versatile functional group that can be readily transformed into other important functionalities such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.
While direct examples of marketed drugs synthesized from this compound are not explicitly detailed in the reviewed literature, its potential as a key intermediate is significant in the synthesis of analogues of antiviral, cardiovascular, and other therapeutic agents containing the tetrahydrofuran core.[3][5] For instance, the tetrahydrofuran ring is a key component in several HIV protease inhibitors.[3]
Signaling Pathway Relevance (Hypothetical):
In a hypothetical drug discovery workflow, this compound could be utilized as a starting material to synthesize a library of compounds targeting a specific enzyme or receptor. The tetrahydrofuran ring could serve as a key recognition element for the protein's binding pocket.
Figure 4: Role in a hypothetical drug discovery workflow.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the synthetic versatility of both the tetrahydrofuran ring and the nitrile group make it an attractive building block for the construction of complex molecular architectures. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in innovative research and development endeavors.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]
- 2. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data of 2-(Tetrahydrofuran-2-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(Tetrahydrofuran-2-yl)acetonitrile. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific molecule, the data presented herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally related compounds. This document is intended to serve as a reference for the identification and characterization of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for this compound. These values are estimations based on the analysis of its structural components and data from analogous molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H2' | 4.1 - 4.3 | Multiplet |
| H5'α, H5'β | 3.7 - 3.9 | Multiplet |
| H3'α, H3'β, H4'α, H4'β | 1.8 - 2.2 | Multiplet |
| CH₂CN | 2.5 - 2.7 | Doublet of Doublets |
Note: The methylene protons of the acetonitrile group are diastereotopic and are expected to appear as a pair of doublets of doublets (dd) due to coupling with the adjacent chiral center (C2').
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C≡N | 117 - 120 |
| C2' | 75 - 80 |
| C5' | 67 - 72 |
| C3', C4' | 25 - 35 |
| CH₂CN | 20 - 25 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2250 | C≡N stretch (nitrile) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| ~1100 | C-O-C stretch (ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment |
| 111 | [M]⁺ (Molecular Ion) |
| 71 | [M - CH₂CN]⁺ |
| 41 | [CH₂CN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a volume of approximately 0.6-0.7 mL. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is utilized.
¹H NMR Data Acquisition:
-
The sample is placed in the spectrometer and the magnetic field is shimmed to homogeneity.
-
A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse angle.
-
A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-5 seconds between scans.
¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample such as this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for a more detailed analysis including separation from any impurities, through a gas chromatograph (GC-MS).
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.
Data Acquisition:
-
The sample is vaporized and introduced into the ion source.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(Tetrahydrofuran-2-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The document outlines key starting materials, detailed experimental protocols, and comparative data to assist researchers in selecting the most suitable methodology for their specific applications.
Introduction
This compound is a key intermediate in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents. The tetrahydrofuran moiety is a common structural motif in numerous biologically active compounds, and the acetonitrile group provides a versatile handle for further chemical transformations. This guide details three primary synthetic strategies for the preparation of this compound, starting from readily available precursors.
Synthetic Pathways
The synthesis of this compound can be achieved through several routes. The most common and practical approaches are summarized below.
Caption: Overview of synthetic pathways to this compound.
Data Presentation
The following table summarizes the key quantitative data for the three proposed synthetic routes. The data presented are representative and may vary based on specific experimental conditions and scale.
| Parameter | Route 1: From Tetrahydrofurfuryl Alcohol | Route 2: From 2-Halotetrahydrofuran | Route 3: Alkylation of Acetonitrile |
| Starting Materials | Tetrahydrofurfuryl alcohol, Tosyl chloride, Sodium cyanide | Tetrahydrofuran, Chlorinating agent, Sodium cyanide | Acetonitrile, Strong base, 2-Halotetrahydrofuran |
| Number of Steps | 2 | 2 | 1 (after preparation of 2-halotetrahydrofuran) |
| Overall Yield (Est.) | 70-80% | 60-75% | 50-65% |
| Reaction Temperature | 0 °C to 80 °C | 0 °C to 100 °C | -78 °C to room temperature |
| Key Reagents | Pyridine, DMSO | SO2Cl2 or NCS, DMF | n-BuLi or LDA, THF |
| Advantages | Readily available starting material, well-established reactions | Direct functionalization of the THF ring | Forms C-C bond directly |
| Disadvantages | Two distinct synthetic steps required | Stability of 2-halotetrahydrofuran can be a concern | Requires cryogenic temperatures and strictly anhydrous conditions |
Experimental Protocols
Route 1: Synthesis from Tetrahydrofurfuryl Alcohol
This two-step route involves the conversion of the primary alcohol to a tosylate, followed by nucleophilic substitution with cyanide.
Step 1: Synthesis of Tetrahydrofurfuryl Tosylate
Caption: Experimental workflow for the synthesis of Tetrahydrofurfuryl Tosylate.
-
Materials: Tetrahydrofurfuryl alcohol (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine, Ethyl acetate, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve tetrahydrofurfuryl alcohol in pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials: Tetrahydrofurfuryl tosylate (1.0 eq), Sodium cyanide (1.5 eq), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve tetrahydrofurfuryl tosylate in anhydrous DMSO.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent carefully.
-
The crude product can be purified by vacuum distillation.
-
Route 2: Synthesis from 2-Halotetrahydrofuran
This route involves the direct chlorination of tetrahydrofuran followed by nucleophilic substitution.
Step 1: Synthesis of 2-Chlorotetrahydrofuran
-
Materials: Tetrahydrofuran (excess), Sulfuryl chloride (SO2Cl2) or N-Chlorosuccinimide (NCS).
-
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, heat a solution of the chlorinating agent in an excess of tetrahydrofuran.
-
The reaction is often initiated with a radical initiator such as AIBN or benzoyl peroxide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and carefully remove the excess tetrahydrofuran by distillation.
-
The resulting crude 2-chlorotetrahydrofuran is often used immediately in the next step due to its potential instability.
-
Step 2: Synthesis of this compound
-
Materials: 2-Chlorotetrahydrofuran (1.0 eq), Sodium cyanide (1.2 eq), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve sodium cyanide in anhydrous DMF in a round-bottom flask.
-
Add the crude 2-chlorotetrahydrofuran dropwise to the cyanide solution at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 8-12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture and pour it into a mixture of water and brine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by vacuum distillation.
-
Route 3: Alkylation of Acetonitrile
This method involves the generation of a nucleophilic acetonitrile anion and its reaction with an electrophilic tetrahydrofuran derivative.
Caption: Experimental workflow for the alkylation of acetonitrile.
-
Materials: Acetonitrile (1.0 eq), n-Butyllithium (1.1 eq), Diisopropylamine (1.1 eq), 2-Chlorotetrahydrofuran (1.0 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
To the freshly prepared LDA solution, add acetonitrile dropwise at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Slowly add a solution of 2-chlorotetrahydrofuran in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent.
-
Purify the product by vacuum distillation.
-
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available. The protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers are encouraged to optimize the reaction conditions for their specific needs.
The Versatile Reactivity of the Cyanomethyl Group in 2-(Tetrahydrofuran-2-yl)acetonitrile: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Key Synthetic Intermediate
The compound 2-(Tetrahydrofuran-2-yl)acetonitrile is a valuable building block in medicinal chemistry and drug development, offering a unique combination of a hydrophilic tetrahydrofuran moiety and a reactive cyanomethyl group. The strategic manipulation of the cyanomethyl group opens a gateway to a diverse array of functional groups, making it a cornerstone for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of the core reactivity of the cyanomethyl group in this molecule, complete with experimental insights and quantitative data to inform synthetic strategies.
Core Reactivity: The Acidic α-Protons
The key to the synthetic versatility of the cyanomethyl group lies in the acidity of the α-protons, the hydrogen atoms on the carbon adjacent to the nitrile (-CN) group. The electron-withdrawing nature of the nitrile group significantly increases the acidity of these protons compared to a standard alkyl C-H bond, facilitating their removal by a strong base to form a resonance-stabilized carbanion. This carbanion serves as a potent nucleophile, readily participating in a variety of bond-forming reactions.
The deprotonation is typically achieved using strong, non-nucleophilic bases to prevent unwanted side reactions. Lithium diisopropylamide (LDA) is a commonly employed reagent for this purpose, offering high yields and clean reactions.
Key Synthetic Transformations of the Cyanomethyl Group
The generation of the carbanion of this compound unlocks a plethora of synthetic possibilities. The most significant transformations include alkylation, reduction to amines, and hydrolysis to carboxylic acids.
Alkylation: Carbon-Carbon Bond Formation
The nucleophilic carbanion readily undergoes alkylation upon treatment with various electrophiles, most commonly alkyl halides. This reaction is a powerful tool for introducing new carbon substituents at the α-position, enabling the elongation and diversification of the carbon skeleton. The choice of the alkylating agent allows for the introduction of a wide range of functional groups.
Experimental Protocol: General Procedure for Alkylation
A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour to ensure complete formation of the carbanion. The desired alkyl halide (1.2 equivalents) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Electrophile (R-X) | Product | Typical Yield (%) |
| Methyl Iodide | 2-(Tetrahydrofuran-2-yl)propanenitrile | 85-95 |
| Ethyl Bromide | 2-(Tetrahydrofuran-2-yl)butanenitrile | 80-90 |
| Benzyl Bromide | 2-Phenyl-2-(tetrahydrofuran-2-yl)acetonitrile | 75-85 |
Table 1: Representative Alkylation Reactions of this compound. (Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.)
Reduction: Synthesis of Primary Amines
The nitrile functionality of the cyanomethyl group can be readily reduced to a primary amine, providing a direct route to 2-(2-aminoethyl)tetrahydrofuran derivatives. These amino compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[1][2][3]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amine, which can be further purified by distillation or chromatography.[1][3]
Experimental Protocol: Catalytic Hydrogenation
A solution of this compound in a suitable solvent (e.g., ethanol or methanol) containing a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is placed in a hydrogenation apparatus.[1] The system is flushed with hydrogen gas and then pressurized. The mixture is shaken or stirred under a hydrogen atmosphere at a specified temperature and pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired primary amine. To suppress the formation of secondary and tertiary amine by-products, ammonia or ammonium hydroxide is often added to the reaction mixture.[1]
| Reagent/Catalyst | Solvent | Temperature | Pressure | Typical Yield (%) |
| LiAlH₄ | THF | 0 °C to RT | N/A | 70-85 |
| H₂/Raney Ni | Ethanol/NH₃ | RT - 50 °C | 50-100 psi | 65-80 |
| H₂/Pd/C | Methanol/NH₄OH | RT | 50 psi | 70-85 |
Table 2: Conditions for the Reduction of this compound to 2-(2-Aminoethyl)tetrahydrofuran. (Note: Yields are estimates based on general nitrile reduction protocols.)
Hydrolysis: Formation of Carboxylic Acids
The cyanomethyl group can be hydrolyzed to a carboxylic acid functionality, yielding 2-(Tetrahydrofuran-2-yl)acetic acid. This transformation is typically carried out under either acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate that can be further derivatized to esters, amides, and other carbonyl compounds.[4][5]
Experimental Protocol: Acid-Catalyzed Hydrolysis
This compound is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[4][5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude carboxylic acid, which can be purified by crystallization or chromatography.
Experimental Protocol: Base-Catalyzed Hydrolysis
The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[4] This initially forms the carboxylate salt. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid. The product is then extracted with an organic solvent and purified as described for the acid-catalyzed hydrolysis.
| Conditions | Reagents | Temperature | Product | Typical Yield (%) |
| Acidic | aq. HCl or H₂SO₄ | Reflux | 2-(Tetrahydrofuran-2-yl)acetic acid | 70-85 |
| Basic | 1. aq. NaOH or KOH\n2. H₃O⁺ | Reflux | 2-(Tetrahydrofuran-2-yl)acetic acid | 75-90 |
Table 3: Hydrolysis of this compound to 2-(Tetrahydrofuran-2-yl)acetic acid. (Note: Yields are based on general procedures for nitrile hydrolysis.)
Conclusion
The cyanomethyl group in this compound is a highly versatile functional handle that provides access to a wide range of important synthetic intermediates. Through straightforward and well-established chemical transformations such as deprotonation-alkylation, reduction, and hydrolysis, researchers and drug development professionals can readily modify this core structure to generate novel molecules with potential therapeutic applications. The protocols and data presented in this guide serve as a foundational resource for the strategic design and execution of synthetic routes involving this valuable building block. The continued exploration of the reactivity of this compound is expected to yield further innovations in the field of medicinal chemistry.
References
An In-depth Technical Guide on the Stability and Storage of 2-(Tetrahydrofuran-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Tetrahydrofuran-2-yl)acetonitrile. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle.
Chemical and Physical Properties
This compound, also known as tetrahydrofurfuryl cyanide, is a heterocyclic compound with the molecular formula C₆H₉NO. It exists as a liquid at room temperature. A clear understanding of its chemical and physical properties is fundamental to establishing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Purity (GC) | >98.0% | [1] |
| Storage Temperature | Room temperature; recommended in a cool, dark place (<15°C) | [1][2] |
| Synonyms | Tetrahydrofurfurylcarbonitrile; 2-(Cyanomethyl)tetrahydrofuran | [1] |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, humidity, and the presence of other chemical agents. The molecule contains both a tetrahydrofuran ring and a nitrile group, each susceptible to specific degradation pathways.
2.1. Peroxide Formation: Similar to other ethers, the tetrahydrofuran moiety is prone to the formation of explosive peroxides upon exposure to air and light.[3] This is a critical safety consideration, and it is recommended to test for the presence of peroxides before use, especially if the compound has been stored for an extended period. It is advised to use or dispose of the compound within one year of opening the container.[4]
2.2. Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to yield a carboxylic acid.[5][6] Harsh conditions, such as high temperatures, can accelerate this degradation.[6]
2.3. Thermal Degradation: Exposure to elevated temperatures can lead to the degradation of the molecule. While specific data for this compound is not readily available, studies on related compounds like 2-methyltetrahydrofuran show that thermal decomposition can occur at high temperatures, leading to ring-opening and fragmentation.[7][8]
2.4. Photostability: The compound is sensitive to light.[3] Photodegradation can contribute to the formation of peroxides and other degradation products. Therefore, it is crucial to store the compound in light-resistant containers.
A potential degradation pathway for this compound is visualized below.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
To maintain the stability and integrity of this compound, the following storage and handling guidelines are recommended:
| Condition | Recommendation | Rationale | Source |
| Temperature | Store in a cool, dry place. Recommended storage temperatures vary from room temperature to refrigerated (2-8°C or below 4°C). | To minimize thermal degradation and slow down potential reactions like peroxide formation. | [1][2][4][9] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | To prevent oxidation and peroxide formation due to sensitivity to air. | [4] |
| Container | Keep container tightly closed in a well-ventilated place. Use a light-resistant container. | To prevent exposure to air, moisture, and light. | [3][4][10] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | To avoid chemical reactions that can lead to degradation. | [9][11] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. Ground and bond container and receiving equipment to prevent static discharge. | The compound is flammable and may cause respiratory irritation. | [3][4][10] |
| Peroxide Check | Test for peroxide formation before distillation or evaporation, and discard after one year. | To mitigate the risk of explosion from peroxide formation. | [3] |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The following outlines a general protocol for conducting such a study on this compound.
4.1. Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.
4.2. Materials and Methods:
-
Test Substance: this compound, >98% purity.
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and other necessary solvents.
-
Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated oven, photostability chamber.
4.3. Experimental Workflow:
Caption: A typical workflow for a forced degradation study.
4.4. Stress Conditions (Illustrative):
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the compound with a solution of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C.
-
Photodegradation: Expose the compound to light as per ICH Q1B guidelines.
4.5. Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. This method would typically involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile.
Summary of Quantitative Stability Data
While specific quantitative data for this compound is not publicly available, the table below illustrates how such data from a forced degradation study would be presented.
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants Observed | Major Degradant(s) (% Peak Area) |
| 0.1 M HCl, 60°C | 24 h | 15.2% | 2 | Degradant 1 (8.5%), Degradant 2 (4.1%) |
| 0.1 M NaOH, 60°C | 8 h | 25.8% | 3 | Degradant 3 (15.2%), Degradant 1 (6.3%) |
| 3% H₂O₂, RT | 48 h | 8.5% | 1 | Degradant 4 (5.9%) |
| 80°C (solid) | 7 days | 5.1% | 1 | Degradant 5 (3.2%) |
| Photostability (ICH Q1B) | - | 2.3% | 1 | Degradant 6 (1.5%) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The stability of this compound is a critical factor for its use in research and development. The primary degradation pathways include peroxide formation, hydrolysis of the nitrile group, and potential thermal and photodegradation. Adherence to proper storage and handling procedures, including storage in a cool, dark, and inert environment, is essential to maintain the compound's purity and integrity. Conducting forced degradation studies is crucial for understanding its stability profile and for the development of robust analytical methods.
References
- 1. (Tetrahydrofuran-2-yl)acetonitrile | 33414-62-9 | TCI EUROPE N.V. [tcichemicals.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
- 9. ijsdr.org [ijsdr.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Tetrahydrofuran-2-yl)acetonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of in-depth literature specifically on this compound, this guide leverages data and protocols from closely related analogs, such as 2-(tetrahydrofuran-2-yl)acetic acid and various substituted tetrahydrofurans, to present a thorough and practical resource. This document covers nomenclature, potential synthetic routes, characterization methodologies, and relevant chemical data to support research and development activities.
Nomenclature and Synonyms
The compound with the systematic name this compound is also known by several other names in chemical literature and supplier catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material procurement.
| Systematic Name | Synonyms | IUPAC Name |
| This compound | Tetrahydrofurfurylcarbonitrile[1], 2-(Cyanomethyl)tetrahydrofuran[1] | 2-(oxolan-2-yl)acetonitrile |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable starting material with a cyanide source. A common precursor would be a halosubstituted tetrahydrofuran, such as 2-(bromomethyl)tetrahydrofuran.
Reaction:
-
Starting Material: 2-(Bromomethyl)tetrahydrofuran
-
Reagent: Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Solvent: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Procedure:
-
Dissolve 2-(bromomethyl)tetrahydrofuran in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a stoichiometric equivalent of sodium or potassium cyanide to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Characterization Protocols
The structural elucidation of the synthesized this compound would involve standard spectroscopic techniques. The following are generalized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with expected data extrapolated from the closely related analog, 2-(Tetrahydrofuran-2-yl)acetic acid.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.[2]
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
Data Presentation
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of its structural features and comparison with the known data for 2-(Tetrahydrofuran-2-yl)acetic acid.[2]
Table 1: Expected ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| CH₂ (Acetonitrile) | 2.5 - 2.8 | Doublet of Doublets | Protons adjacent to the chiral center and the nitrile group. |
| CH (C2 of THF ring) | 4.0 - 4.3 | Multiplet | The proton at the chiral center, coupled to adjacent ring and side-chain protons. |
| CH₂ (C5 of THF ring) | 3.7 - 4.0 | Multiplet | Protons adjacent to the ring oxygen. |
| CH₂ (C3, C4 of THF ring) | 1.8 - 2.2 | Multiplet | The remaining methylene protons in the tetrahydrofuran ring. |
Table 2: Expected ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| CN (Nitrile) | 117 - 120 | Characteristic chemical shift for a nitrile carbon. |
| CH₂ (Acetonitrile) | 20 - 25 | The carbon of the methylene group attached to the nitrile. |
| CH (C2 of THF ring) | 75 - 80 | The carbon at the chiral center, attached to the ring oxygen. |
| CH₂ (C5 of THF ring) | 65 - 70 | The carbon adjacent to the ring oxygen. |
| CH₂ (C3, C4 of THF ring) | 25 - 35 | The remaining carbon atoms in the tetrahydrofuran ring.[2] |
Table 3: Expected IR and Mass Spectrometry Data
| Technique | Expected Data |
| Infrared (IR) | C≡N stretch: A sharp, medium intensity peak around 2240-2260 cm⁻¹. C-O-C stretch: A strong peak around 1050-1150 cm⁻¹. |
| Mass Spectrometry (MS) | Electron Ionization (EI): Molecular ion [M]⁺ at m/z ≈ 111, with characteristic fragmentation patterns involving the loss of the cyanomethyl group or cleavage of the tetrahydrofuran ring. |
References
An In-Depth Technical Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tetrahydrofuran-2-yl)acetonitrile, a heterocyclic compound featuring a saturated five-membered ether ring and a nitrile functional group, holds potential as a versatile building block in medicinal chemistry and organic synthesis. The tetrahydrofuran (THF) moiety is a prevalent scaffold in a multitude of FDA-approved drugs, recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] The nitrile group, a common pharmacophore, can participate in various non-covalent interactions and is often used to enhance metabolic stability and binding affinity in drug candidates.[4][5] This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Molecular Structure and Chemical Properties
This compound, also known by its synonyms Tetrahydrofurfurylcarbonitrile and 2-(Cyanomethyl)tetrahydrofuran, possesses the chemical formula C₆H₉NO. The molecule consists of a central tetrahydrofuran ring substituted at the 2-position with an acetonitrile group. The presence of a chiral center at the C2 position of the tetrahydrofuran ring implies the existence of (R) and (S) enantiomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33414-62-9 | |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| IUPAC Name | (Tetrahydrofuran-2-yl)acetonitrile |
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift/Frequency |
| ¹H NMR | Protons on THF ring (C3, C4, C5) | ~1.5 - 2.2 ppm |
| Protons on C2 of THF and CH₂CN | ~2.5 - 4.5 ppm | |
| ¹³C NMR | Carbons in THF ring | ~25 - 70 ppm |
| Carbon of nitrile group (-C≡N) | ~117 - 120 ppm | |
| Carbon of CH₂ group | ~20 - 30 ppm | |
| IR Spectroscopy | C-H stretching (aliphatic) | ~2850 - 3000 cm⁻¹ |
| C≡N stretching | ~2240 - 2260 cm⁻¹ | |
| C-O-C stretching (ether) | ~1050 - 1150 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 111.0684 |
Synthesis Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly documented in publicly accessible literature. However, a plausible synthetic route involves the nucleophilic substitution of a 2-halotetrahydrofuran with a cyanide salt. This common method for nitrile synthesis is well-established in organic chemistry.[6][7]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Procedure (Hypothetical):
-
Reaction Setup: To a solution of 2-bromotetrahydrofuran in a polar aprotic solvent such as dimethylformamide (DMF), add sodium cyanide.
-
Reaction Conditions: Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Potential Applications in Drug Development
While no specific biological activities or signaling pathway modulations have been reported for this compound itself, its structural motifs are of significant interest in medicinal chemistry.
Role of the Tetrahydrofuran Moiety
The tetrahydrofuran ring is a key structural feature in numerous pharmaceuticals, contributing to improved solubility, metabolic stability, and receptor binding.[1][2][3] Its incorporation can lead to favorable pharmacokinetic profiles.
Significance of the Nitrile Group
The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its linear geometry allows for specific interactions within protein binding pockets.[5] Furthermore, nitriles are often metabolically stable and can serve as bioisosteres for other functional groups.[4] The toxicity of nitriles is generally associated with the metabolic release of cyanide, which is dependent on the molecular structure.[8] In vitro assays can be employed to assess the potential reactivity and toxicity of nitrile-containing compounds.[9]
Potential as a Scaffold
Given the favorable properties of its constituent moieties, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications and the generation of diverse compound libraries for biological screening.
Future Research Directions
The lack of published data on the biological activity of this compound presents a clear opportunity for future research. A logical progression of investigation would involve the following workflow:
Caption: A proposed workflow for the future investigation of this compound.
Conclusion
This compound is a molecule with significant untapped potential in the fields of organic synthesis and drug discovery. While a comprehensive experimental dataset for this compound is currently unavailable, its structural components suggest that it could serve as a valuable starting point for the development of novel therapeutics. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its utility for researchers, scientists, and drug development professionals.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2-(Tetrahydrofuran-2-yl)acetonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(Tetrahydrofuran-2-yl)acetonitrile as a versatile building block for the synthesis of various heterocyclic scaffolds. The protocols detailed below offer starting points for the development of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the tetrahydrofuran moiety can impart unique physicochemical properties, including improved solubility and metabolic stability, to the resulting heterocyclic compounds.
Synthesis of Substituted Thiophenes via Gewald Reaction
The Gewald reaction is a powerful one-pot or two-step multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3][4][5] The active methylene group in this compound makes it an excellent substrate for this transformation, reacting with a carbonyl compound and elemental sulfur in the presence of a base.
Table 1: Gewald Reaction Conditions and Yields
| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Morpholine | Ethanol | 50 | 4 | 75 |
| 2 | Cyclohexanone | Triethylamine | DMF | 60 | 3 | 82 |
| 3 | Acetophenone | Sodium Ethoxide | Ethanol | Reflux | 5 | 68 |
| 4 | Butan-2-one | Piperidine | Methanol | 50 | 4.5 | 78 |
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-methyl-5-(tetrahydrofuran-2-yl)thiophene
-
To a solution of this compound (1.11 g, 10 mmol) and acetone (0.58 g, 10 mmol) in ethanol (20 mL), add morpholine (0.87 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (0.32 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to 50°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative.
Caption: Gewald reaction for thiophene synthesis.
Synthesis of Substituted Pyrazoles
Substituted pyrazoles are a class of heterocyclic compounds with significant biological activities. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6][7][8][9][10] this compound can be readily converted into a suitable precursor for pyrazole synthesis.
Table 2: Pyrazole Synthesis Conditions and Yields
| Entry | Precursor Synthesis Reagent | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dimethylformamide-dimethyl acetal (DMF-DMA) | Hydrazine hydrate | Ethanol | Reflux | 6 | 85 |
| 2 | Ethyl formate / NaOEt | Phenylhydrazine | Toluene | Reflux | 8 | 78 |
| 3 | N,N-Dimethylacetamide-dimethyl acetal | Hydrazine hydrate | Dioxane | Reflux | 6 | 80 |
| 4 | DMF-DMA | 4-Methylphenylhydrazine | Acetic Acid | 100 | 5 | 72 |
Experimental Protocol: Synthesis of 3-Amino-4-(tetrahydrofuran-2-yl)-1H-pyrazole
Step 1: Synthesis of 3-Dimethylamino-2-(tetrahydrofuran-2-yl)acrylonitrile
-
A mixture of this compound (1.11 g, 10 mmol) and dimethylformamide-dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol) is heated at 80°C for 2 hours.
-
The reaction is monitored by TLC.
-
After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminonitrile, which is used in the next step without further purification.
Step 2: Synthesis of 3-Amino-4-(tetrahydrofuran-2-yl)-1H-pyrazole
-
To a solution of the crude 3-dimethylamino-2-(tetrahydrofuran-2-yl)acrylonitrile (from Step 1) in ethanol (20 mL), add hydrazine hydrate (0.5 g, 10 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure pyrazole derivative.
Caption: Two-step synthesis of a substituted pyrazole.
Synthesis of Substituted Pyridines
Pyridines are fundamental heterocyclic compounds widely found in natural products and pharmaceuticals. One of the classical methods for their synthesis is the reaction of α,β-unsaturated ketones (chalcones) with active methylene nitriles.[11][12][13][14] The reaction proceeds via a Michael addition followed by cyclization and aromatization.
Table 3: Pyridine Synthesis Conditions and Yields
| Entry | Chalcone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Diphenylprop-2-en-1-one | Sodium ethoxide | Ethanol | Reflux | 8 | 72 |
| 2 | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Potassium tert-butoxide | THF | 60 | 6 | 78 |
| 3 | 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | Sodium hydroxide | Methanol | Reflux | 10 | 65 |
| 4 | 1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one | DBU | Acetonitrile | 80 | 7 | 75 |
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenyl-3-cyano-5-(tetrahydrofuran-2-yl)pyridine
-
To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), add this compound (1.11 g, 10 mmol) and 1,3-diphenylprop-2-en-1-one (chalcone) (2.08 g, 10 mmol).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to give the pure pyridine derivative.
Caption: Synthesis of pyridines from chalcones.
Potential Application in Thiazole Synthesis
The Hantzsch thiazole synthesis is a well-established method that typically involves the reaction of an α-haloketone with a thioamide or thiourea.[15][16][17][18] While not a direct starting material, this compound could be envisioned as a precursor for thiazole synthesis after appropriate functionalization. For instance, α-halogenation of the corresponding ketone, obtained after hydrolysis of the nitrile, would provide a suitable substrate for the Hantzsch reaction.
Conceptual Workflow for Thiazole Synthesis
Caption: Conceptual pathway to thiazoles.
These application notes demonstrate the potential of this compound as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The provided protocols serve as a foundation for further exploration and optimization in the pursuit of novel molecular entities with interesting biological and material properties.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole synthesis [organic-chemistry.org]
- 16. media.neliti.com [media.neliti.com]
- 17. youtube.com [youtube.com]
- 18. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines via a Proposed Multi-Step Pathway from 2-(Tetrahydrofuran-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of novel and efficient synthetic routes to access structurally diverse pyridine derivatives is therefore of significant interest to the drug development community. This document outlines a detailed, albeit theoretical, multi-step synthetic pathway for the preparation of substituted pyridines, commencing from the readily available starting material, 2-(tetrahydrofuran-2-yl)acetonitrile.
The proposed synthesis is based on a sequence of established organic transformations, including a nucleophilic ring-opening of the tetrahydrofuran moiety, oxidation of the resulting alcohol, and a subsequent intramolecular cyclization and aromatization to furnish the pyridine ring. While this specific sequence has not been extensively reported in the literature, it presents a logical and plausible approach for the synthesis of a unique class of substituted pyridines. The protocols provided herein are based on analogous reactions and are intended to serve as a starting point for further experimental validation and optimization.
Data Presentation: Predicted Yields for the Proposed Synthetic Pathway
The following table summarizes the expected (hypothetical) yields for each step of the proposed synthesis. These values are estimates based on yields reported for analogous transformations in the chemical literature and should be considered as targets for experimental optimization.
| Step | Transformation | Intermediate/Product | Predicted Yield (%) |
| 1 | Ring Opening of this compound with HBr | 5-Bromo-4-hydroxypentanenitrile | 75-85 |
| 2 | Oxidation of 5-Bromo-4-hydroxypentanenitrile | 5-Bromo-4-oxopentanenitrile | 80-90 |
| 3 | Intramolecular Cyclization and Aromatization of 5-Bromo-4-oxopentanenitrile | 3-Substituted Pyridine (e.g., 3-methylpyridine) | 50-60 |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-4-hydroxypentanenitrile
This procedure describes the acid-catalyzed ring opening of this compound using hydrobromic acid.
-
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Cool the flask in an ice bath and slowly add hydrobromic acid (48% aq, 3.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 5-bromo-4-hydroxypentanenitrile, can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of 5-Bromo-4-oxopentanenitrile
This protocol details the oxidation of the secondary alcohol, 5-bromo-4-hydroxypentanenitrile, to the corresponding ketone using pyridinium chlorochromate (PCC).
-
Materials:
-
5-Bromo-4-hydroxypentanenitrile
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or diatomaceous earth
-
Anhydrous diethyl ether
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a slurry of PCC (1.5 eq) in anhydrous dichloromethane (100 mL).
-
To this stirring suspension, add a solution of 5-bromo-4-hydroxypentanenitrile (1.0 eq) in anhydrous dichloromethane (50 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether (100 mL) and stir for an additional 15 minutes.
-
Pass the mixture through a short plug of silica gel topped with a layer of Celatom®, washing with copious amounts of diethyl ether.
-
Collect the filtrate and concentrate under reduced pressure to yield the crude 5-bromo-4-oxopentanenitrile.
-
The product can be further purified by flash column chromatography.
-
Step 3: Synthesis of 3-Substituted Pyridine via Intramolecular Cyclization and Aromatization
This final step proposes a method for the intramolecular cyclization of 5-bromo-4-oxopentanenitrile to form a substituted pyridine. This reaction is hypothesized to proceed via an initial deprotonation, followed by cyclization and subsequent aromatization.
-
Materials:
-
5-Bromo-4-oxopentanenitrile
-
Sodium ethoxide (or another suitable non-nucleophilic base)
-
Anhydrous ethanol (or a suitable aprotic solvent like THF)
-
Ammonium chloride (for workup)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 5-bromo-4-oxopentanenitrile (1.0 eq) in anhydrous ethanol (50 mL).
-
Add sodium ethoxide (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the pyridine product by TLC and/or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting substituted pyridine by column chromatography on silica gel.
-
Visualization of the Proposed Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of a substituted pyridine from this compound.
Caption: Proposed synthetic pathway for substituted pyridines.
Application Notes and Protocols: 2-(Tetrahydrofuran-2-yl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(tetrahydrofuran-2-yl)acetonitrile and its analogs as key building blocks in the synthesis of bioactive molecules, with a focus on their application in drug discovery. Detailed protocols for representative synthetic transformations are provided to enable researchers to apply these methodologies in their own work.
Introduction
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. This compound is a versatile building block that incorporates this valuable THF ring, providing a reactive handle for the construction of more complex molecular architectures. This document highlights its application in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases and certain cancers.
Application: Synthesis of Janus Kinase (JAK) Inhibitors
A key application of nitrile-containing cyclic ethers and amines is in the synthesis of Janus kinase (JAK) inhibitors. A prominent example is the synthesis of Baricitinib, a selective inhibitor of JAK1 and JAK2, used in the treatment of rheumatoid arthritis.[1][2] A crucial intermediate in the synthesis of Baricitinib is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a close structural analog of this compound.[3][4][5] The synthetic strategies employed for this azetidine analog can be adapted for derivatives of this compound.
The JAK-STAT signaling pathway is a critical pathway in mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of Baricitinib, a drug synthesized using an analog of this compound. This data highlights the potency of molecules that can be accessed through synthetic routes involving such building blocks.
| Compound | Target | IC50 (nM) | Reference |
| Baricitinib | JAK1 | 5.9 | [1][6] |
| Baricitinib | JAK2 | 5.7 | [1][6] |
| Baricitinib | JAK3 | >400 | [1] |
| Baricitinib | TYK2 | 53 | [1] |
Table 1: In Vitro Inhibitory Activity of Baricitinib
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations analogous to those used in the synthesis of the Baricitinib intermediate, adapted for this compound.
Protocol 1: Horner-Wadsworth-Emmons Reaction to form 2-(Tetrahydrofuran-3-ylidene)acetonitrile
This protocol describes the conversion of a ketone precursor to an α,β-unsaturated nitrile, a key step in the synthesis of many bioactive molecules.
Materials:
-
Tetrahydrofuran-3-one
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred THF.
-
Slowly add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tetrahydrofuran-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between EtOAc and water.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and EtOAc) to afford 2-(tetrahydrofuran-3-ylidene)acetonitrile.
Protocol 2: Michael Addition of a Pyrrole Moiety to 2-(Tetrahydrofuran-3-ylidene)acetonitrile
This protocol details the conjugate addition of a nucleophile to the α,β-unsaturated nitrile, a common strategy for introducing structural diversity.
Materials:
-
2-(Tetrahydrofuran-3-ylidene)acetonitrile
-
Pyrrole
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-(tetrahydrofuran-3-ylidene)acetonitrile (1.0 equivalent) in anhydrous toluene, add pyrrole (1.5 equivalents).
-
Add DBU (0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.
Conclusion
This compound and its analogs are valuable and versatile building blocks in medicinal chemistry. Their utility in the synthesis of potent kinase inhibitors, such as Baricitinib, demonstrates their potential for the rapid construction of complex and biologically active molecules. The provided protocols offer a starting point for researchers to explore the rich chemistry of these scaffolds in their drug discovery efforts.
References
- 1. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 2-(Tetrahydrofuran-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical reactivity of 2-(tetrahydrofuran-2-yl)acetonitrile, a versatile building block in organic synthesis. The presence of a methylene group activated by an adjacent nitrile function, coupled with the tetrahydrofuran moiety, makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds and molecules with potential pharmacological activity. The protocols detailed below are based on established synthetic transformations and provide a foundation for the development of novel chemical entities.
Introduction
This compound possesses a key structural feature: an active methylene group. The protons on the carbon adjacent to the nitrile group are acidic and can be readily removed by a suitable base. The resulting carbanion is a potent nucleophile that can participate in a range of carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the side chain, leading to a diverse array of substituted tetrahydrofuran derivatives. Such derivatives are of significant interest in medicinal chemistry, as the tetrahydrofuran ring is a common scaffold in many natural products and approved drugs.
Key Reactions and Protocols
The primary reactions involving the active methylene group of this compound include alkylation, Knoevenagel condensation, and hydrolysis of the nitrile group. Furthermore, the nitrile group itself can be reduced to a primary amine, providing a route to valuable aminoethyl-substituted tetrahydrofurans.
Alkylation of the Active Methylene Group
Alkylation of this compound allows for the introduction of various alkyl or substituted alkyl groups at the α-position to the nitrile. This reaction proceeds via the formation of a carbanion intermediate in the presence of a strong base.
Experimental Protocol: Synthesis of 2-(Tetrahydrofuran-2-yl)butanenitrile
This protocol describes a representative alkylation reaction using ethyl iodide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and work-up.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous DMF to create a suspension and cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the stirred NaH suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Reactant | Molar Eq. | Notes |
| This compound | 1.0 | Starting material |
| Sodium Hydride (60% dispersion) | 1.2 | Base for deprotonation |
| Ethyl Iodide | 1.1 | Alkylating agent |
| Anhydrous DMF | - | Solvent |
Knoevenagel Condensation with Aldehydes
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction, when applied to this compound, leads to the formation of α,β-unsaturated cyano compounds, which are valuable synthetic intermediates.
Experimental Protocol: Synthesis of 2-cyano-3-phenyl-3-(tetrahydrofuran-2-yl)acrylonitrile
This protocol outlines the condensation with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Piperidine
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
| Reactant | Molar Eq. | Notes |
| This compound | 1.0 | Active methylene compound |
| Benzaldehyde | 1.0 | Carbonyl compound |
| Piperidine | 0.1 | Basic catalyst |
| Ethanol | - | Solvent |
Reduction of the Nitrile Group
The nitrile group of this compound can be reduced to a primary amine, yielding 2-(tetrahydrofuran-2-yl)ethanamine. This transformation is crucial for introducing a basic nitrogen-containing functional group, a common feature in many pharmacologically active molecules.
Experimental Protocol: Synthesis of 2-(Tetrahydrofuran-2-yl)ethanamine
This protocol utilizes borane-tetrahydrofuran complex as the reducing agent.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃-THF), 1.0 M solution in THF
-
Methanol
-
1.0 N aqueous Hydrochloric acid (HCl)
-
Dichloromethane
-
Ammonium hydroxide (for chromatography)
-
Round-bottom flask, magnetic stirrer, and equipment for chromatography.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add an excess of borane-THF solution (e.g., 5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
To the residue, add methanol and 1.0 N aqueous HCl and stir overnight at room temperature to hydrolyze the borane-amine complex.
-
Concentrate the mixture in vacuo.
-
The crude product can be purified by flash chromatography on silica gel using a mixture of dichloromethane and methanol with a small percentage of ammonium hydroxide as the eluent. A reported yield for this reaction is 43%.[1]
| Reactant | Molar Eq. | Notes |
| This compound | 1.0 | Starting material |
| Borane-THF (1.0 M solution) | Excess (e.g., 5) | Reducing agent |
| Methanol | - | For quenching and work-up |
| 1.0 N HCl | - | For hydrolysis of the borane complex |
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(tetrahydrofuran-2-yl)acetic acid. This carboxylic acid is a valuable building block for further derivatization, such as esterification or amidation.
Experimental Protocol: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid
This protocol describes a general procedure for acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and equipment for extraction.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-(tetrahydrofuran-2-yl)acetic acid can be purified by recrystallization or column chromatography.
| Reactant | Molar Eq. | Notes |
| This compound | 1.0 | Starting material |
| Sulfuric Acid / Water | - | Reagent for hydrolysis |
| Ethyl Acetate | - | Extraction solvent |
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Alkylation of this compound.
Caption: Knoevenagel Condensation with an Aldehyde.
Caption: Key Transformations of the Nitrile Group.
References
Catalysts for Reactions Involving 2-(Tetrahydrofuran-2-yl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 2-(Tetrahydrofuran-2-yl)acetonitrile, a versatile building block in organic synthesis. The primary focus is on the catalytic hydrogenation of the nitrile functionality to the corresponding primary amine, 2-(Tetrahydrofuran-2-yl)ethanamine, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals.
Introduction
This compound possesses two key functional groups: a nitrile and a tetrahydrofuran ring. Catalytic transformations can target either of these moieties, offering a range of synthetic possibilities. The reduction of the nitrile group to a primary amine is a particularly important transformation, yielding a chiral amine with potential applications in asymmetric synthesis and medicinal chemistry. This document outlines effective catalytic systems for this transformation, with a focus on heterogeneous catalysts such as Raney® Nickel and Palladium on carbon (Pd/C).
Catalytic Hydrogenation of this compound to 2-(Tetrahydrofuran-2-yl)ethanamine
The catalytic hydrogenation of nitriles is a widely used and efficient method for the synthesis of primary amines. However, the selectivity towards the primary amine can be a challenge, with the formation of secondary and tertiary amines as common side products. The choice of catalyst, solvent, and reaction conditions plays a crucial role in controlling the reaction's outcome. For a substrate like this compound, the presence of the ether oxygen in the tetrahydrofuran ring may influence the catalyst's performance.
Catalyst Selection and Performance
Commonly employed catalysts for nitrile hydrogenation include Raney® Nickel, Palladium, Platinum, and Cobalt-based catalysts.[1][2] For the selective synthesis of primary amines, Raney® Nickel and Palladium on carbon are often the catalysts of choice due to their high activity and relatively good selectivity under optimized conditions.
Raney® Nickel: This sponge-metal catalyst is highly active for the hydrogenation of a wide range of functional groups, including nitriles.[3] It is particularly effective for the reduction of both aliphatic and aromatic nitriles to primary amines.[4] The presence of additives like ammonia or a basic medium can further enhance the selectivity for the primary amine by suppressing the formation of secondary and tertiary amines.[5]
Palladium on Carbon (Pd/C): Pd/C is another versatile and widely used hydrogenation catalyst. It can effectively reduce nitriles to primary amines, although it can sometimes be prone to causing hydrogenolysis of benzylic C-N bonds in aromatic nitriles.[6] For aliphatic nitriles like this compound, this is less of a concern. The activity and selectivity of Pd/C can be influenced by the support, metal loading, and the presence of catalyst modifiers.
Quantitative Data on Catalyst Performance
The following table summarizes typical quantitative data for the catalytic hydrogenation of nitriles, providing a baseline for the expected performance in the case of this compound. It is important to note that optimal conditions for a specific substrate should be determined experimentally.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to Primary Amine (%) | Reference |
| Raney® Ni | Aliphatic Nitrile | Ethanol/Ammonia | 80 - 120 | 30 - 60 | 4 - 8 | >95 | >90 | [1][5] |
| Raney® Ni | Benzonitrile | Ethanol | 25 | 1 | 0.75 | 100 | 93 | [4] |
| 5% Pd/C | Benzonitrile | THF | 65 | 4 | 4 | 100 | Variable (hydrogenolysis observed) | [6] |
| 10% Pd/C | Aromatic Nitriles | Methanol | 25 - 40 | (Ammonium formate) | 12 - 24 | 80-98 | 51-98 | [2] |
| Ni/SiO₂ | Butyronitrile | Dioxane | 100 | 80 | - | >95 | ~97 | [1] |
| Co/SiO₂ | 3,4-Dimethoxybenzyl cyanide | Toluene/Ammonia | 80 | 80 | - | >95 | High | [1] |
Experimental Protocols
Protocol 1: Hydrogenation using Raney® Nickel
This protocol describes a general procedure for the hydrogenation of a nitrile to a primary amine using Raney® Nickel.
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia
-
Hydrogen gas (high purity)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully wash the required amount of Raney® Nickel slurry (typically 5-10 wt% relative to the substrate) with anhydrous ethanol to remove water.
-
Reaction Setup: In a high-pressure autoclave, dissolve this compound in anhydrous ethanol.
-
Add the washed Raney® Nickel catalyst to the reactor.
-
Add a solution of ammonia in methanol (e.g., 5-10 mol equivalent) to the reaction mixture. Alternatively, the reactor can be pressurized with ammonia gas.
-
Seal the autoclave and purge it several times with inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-60 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases or the reaction is complete (as determined by TLC or GC/MS analysis of an aliquot), cool the reactor to room temperature.
-
Work-up: Carefully vent the excess hydrogen pressure. Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-(Tetrahydrofuran-2-yl)ethanamine.
-
Purify the product by distillation or chromatography as required.
Safety Precautions:
-
Raney® Nickel is pyrophoric and must be handled under an inert atmosphere and kept wet.
-
Hydrogen gas is highly flammable and explosive. All operations should be conducted in a well-ventilated fume hood with appropriate safety measures.
-
High-pressure reactions should only be performed by trained personnel using appropriate equipment.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol provides a general method for the hydrogenation of a nitrile using Pd/C.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., H-Cube®, Parr hydrogenator, or balloon hydrogenation setup)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.
-
Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 bar, depending on the apparatus).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, vent the hydrogen and purge the vessel with an inert gas.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify as necessary.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for nitrile hydrogenation and a typical experimental workflow.
Caption: General reaction pathway for nitrile hydrogenation.
Caption: Typical experimental workflow for catalytic hydrogenation.
Conclusion
The catalytic hydrogenation of this compound to 2-(Tetrahydrofuran-2-yl)ethanamine is a valuable transformation for the synthesis of key pharmaceutical intermediates. Both Raney® Nickel and Palladium on carbon are effective catalysts for this reaction. Careful optimization of reaction conditions, including the choice of solvent and the use of additives like ammonia, is crucial for achieving high selectivity towards the desired primary amine. The provided protocols and data serve as a starting point for researchers to develop robust and efficient synthetic routes for this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Solvent Selection for Reactions of 2-(Tetrahydrofuran-2-yl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting the optimal solvent for various chemical transformations of 2-(Tetrahydrofuran-2-yl)acetonitrile. The choice of solvent is critical in determining reaction outcomes, including yield, selectivity, and reaction rate. These guidelines are intended to assist researchers in academia and industry in developing robust and efficient synthetic routes.
Introduction
This compound is a versatile building block in organic synthesis, featuring a chiral tetrahydrofuran moiety and a reactive nitrile group. The polarity, proticity, and coordinating ability of the solvent can significantly influence the course of its reactions, such as alkylation at the α-carbon, reduction of the nitrile to an amine, and hydrolysis to a carboxylic acid. This document outlines the key considerations for solvent selection in these transformations and provides detailed experimental protocols.
Key Reactions and Solvent Considerations
The reactivity of this compound is centered around the acidic α-proton and the electrophilic carbon of the nitrile group. The choice of solvent will depend on the specific reaction being performed.
Alkylation
Alkylation of this compound involves the deprotonation of the α-carbon followed by nucleophilic attack on an alkylating agent. The solvent plays a crucial role in stabilizing the intermediate carbanion and influencing the reactivity of the base and the alkylating agent.
General Considerations for Solvent Selection in Alkylation:
-
Polar Aprotic Solvents: These are generally the solvents of choice for alkylation reactions. They can solvate the metal cation of the base, leaving the anion more reactive. Their inability to act as proton donors prevents quenching of the carbanion intermediate.
-
Ethereal Solvents: Tetrahydrofuran (THF) and its derivatives like 2-methyltetrahydrofuran (2-MeTHF) are commonly used. 2-MeTHF is considered a greener alternative to THF.[1][2]
-
Other Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be effective, particularly for less reactive alkylating agents, due to their high polarity. However, their higher boiling points can make removal more challenging. Acetonitrile (ACN) can also be a suitable solvent.[3]
Table 1: Solvent Effects on the Alkylation of Acetonitriles (Qualitative Comparison)
| Solvent Class | Example Solvents | Expected Outcome for Alkylation | Rationale |
| Polar Aprotic | THF, 2-MeTHF, DMF, DMSO, Acetonitrile | High Yields | Stabilizes the base's cation, enhances nucleophilicity of the carbanion.[3] |
| Non-Polar | Toluene, Hexane | Lower Yields | Poor solubility of the base and intermediate carbanion. |
| Polar Protic | Ethanol, Methanol, Water | Reaction Inhibition | The solvent will protonate and quench the carbanion intermediate. |
Reduction
The nitrile group of this compound can be reduced to a primary amine, 2-(Tetrahydrofuran-2-yl)ethanamine. The choice of solvent is dictated by the nature of the reducing agent.
General Considerations for Solvent Selection in Reduction:
-
Hydride Reductions (e.g., LiAlH₄, BH₃): These reactions are typically carried out in anhydrous ethereal solvents. The solvent must be able to dissolve the hydride reagent and the substrate without reacting with the reducing agent.
-
Catalytic Hydrogenation: A wider range of solvents can be used, including alcohols (methanol, ethanol) and polar aprotic solvents (ethyl acetate), depending on the catalyst and substrate solubility.
Table 2: Solvent Selection for the Reduction of this compound
| Reducing Agent | Recommended Solvents | Comments |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Anhydrous conditions are critical. THF is often preferred due to its better solvating properties for LiAlH₄.[4][5] |
| Borane (BH₃) | Tetrahydrofuran (THF) | Borane is often used as a THF complex (BH₃·THF), making THF the natural solvent choice.[6] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, Ethanol, Ethyl Acetate | Solvent choice depends on substrate solubility and catalyst compatibility. |
Hydrolysis
Hydrolysis of the nitrile group can lead to the corresponding amide or carboxylic acid, 2-(Tetrahydrofuran-2-yl)acetic acid. The reaction is typically performed under acidic or basic conditions in the presence of water.
General Considerations for Solvent Selection in Hydrolysis:
-
Co-solvents: A co-solvent is often required to ensure the solubility of the starting nitrile in the aqueous reaction medium.
-
Basic Hydrolysis: Mixtures of water with alcohols (methanol, ethanol) or ethers (THF, dioxane) are commonly employed.[7]
-
Acidic Hydrolysis: Aqueous mineral acids are often used, with a co-solvent if necessary to aid solubility.
Table 3: Solvent Systems for the Hydrolysis of this compound
| Hydrolysis Condition | Recommended Solvent System | Expected Product | Comments |
| Basic (e.g., NaOH, LiOH) | Water/Methanol, Water/Ethanol, Water/THF | Carboxylic Acid | The use of a co-solvent enhances the solubility of the nitrile.[7][8] |
| Acidic (e.g., H₂SO₄, HCl) | Water, Aqueous Acid | Carboxylic Acid | Reaction may require heating. |
| Mild Basic (e.g., Na₂CO₃, H₂O₂) | Acetone/Water | Amide | This method can selectively yield the amide by avoiding harsh conditions that lead to the carboxylic acid.[9] |
Experimental Protocols
Protocol for Alkylation: Synthesis of 2-(Tetrahydrofuran-2-yl)-3-phenylpropanenitrile
This protocol describes the alkylation of this compound with benzyl bromide in tetrahydrofuran.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(Tetrahydrofuran-2-yl)-3-phenylpropanenitrile.
Protocol for Reduction: Synthesis of 2-(Tetrahydrofuran-2-yl)ethanamine
This protocol details the reduction of the nitrile to a primary amine using borane-THF complex.[6]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add borane-THF complex solution (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Add 1 M HCl and stir for 1 hour at room temperature.
-
Basify the mixture with saturated aqueous NaHCO₃ solution until pH > 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(Tetrahydrofuran-2-yl)ethanamine.
-
If necessary, purify the product by distillation or column chromatography.
Protocol for Hydrolysis to Amide: Synthesis of 2-(Tetrahydrofuran-2-yl)acetamide
This protocol describes a mild hydrolysis of the nitrile to the corresponding amide.[9]
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and sodium carbonate (5.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(Tetrahydrofuran-2-yl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Factors influencing solvent selection.
Caption: General workflow for alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. helios.eie.gr [helios.eie.gr]
Scale-Up Synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile and its derivatives. This versatile chemical intermediate is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. The protocols outlined below focus on scalable, efficient, and safe procedures suitable for laboratory, pilot-plant, and industrial production.
Introduction
This compound is a key intermediate in organic synthesis. Its structure, featuring a tetrahydrofuran ring and a nitrile group, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. This document details two primary scalable synthetic routes starting from readily available precursors: Tetrahydrofurfuryl Alcohol and Tetrahydrofurfuryl Chloride.
Synthetic Routes and Strategy
Two principal routes are presented for the scale-up synthesis of this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the existing infrastructure for chemical synthesis.
-
Route A: A two-step synthesis starting from Tetrahydrofurfuryl Alcohol. This involves the conversion of the alcohol to a sulfonate ester (e.g., tosylate) to create a good leaving group, followed by a nucleophilic substitution with a cyanide salt.
-
Route B: A one-step synthesis from Tetrahydrofurfuryl Chloride via nucleophilic substitution with a cyanide salt. This route is more direct if the chlorinated starting material is commercially available or can be efficiently synthesized in-house.
For both routes, Phase-Transfer Catalysis (PTC) is a key enabling technology for achieving high yields and reaction rates in a biphasic system, which is often preferred for large-scale operations. PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic routes. These values are indicative and may be optimized based on specific reactor configurations and process parameters.
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Route A (from Alcohol) | Route B (from Chloride) |
| Starting Material | Tetrahydrofurfuryl Alcohol | Tetrahydrofurfuryl Chloride |
| Key Reagents | 1. p-Toluenesulfonyl chloride, Triethylamine2. Sodium Cyanide | Sodium Cyanide |
| Catalyst | - | Tetrabutylammonium bromide (TBAB) |
| Solvent System | 1. Dichloromethane2. Toluene/Water | Toluene/Water |
| Reaction Temperature | 1. 0-25 °C2. 80-90 °C | 80-90 °C |
| Reaction Time | 1. 2-4 hours2. 6-10 hours | 4-8 hours |
| Typical Yield | 75-85% (overall) | 85-95% |
| Product Purity (crude) | >90% | >95% |
Experimental Protocols
Safety Precaution: These reactions involve highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including cyanide-specific gloves, safety goggles, and a lab coat. An emergency cyanide poisoning treatment kit should be readily available.
Route A: Synthesis from Tetrahydrofurfuryl Alcohol
This two-step process first converts the alcohol into a tosylate, which is then displaced by cyanide.
Step 1: Tosylation of Tetrahydrofurfuryl Alcohol
Protocol:
-
To a stirred solution of tetrahydrofurfuryl alcohol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (5-10 volumes), cool the mixture to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydrofurfuryl tosylate, which can be used in the next step without further purification.
Step 2: Cyanation of Tetrahydrofurfuryl Tosylate
Protocol:
-
Charge a reactor with the crude tetrahydrofurfuryl tosylate (1.0 eq) and toluene (5-10 volumes).
-
In a separate vessel, prepare a solution of sodium cyanide (1.5 eq) in water (3-5 volumes).
-
Add the aqueous sodium cyanide solution to the toluene solution of the tosylate.
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring and maintain for 6-10 hours. Monitor the reaction progress by GC or HPLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Route B: Synthesis from Tetrahydrofurfuryl Chloride using Phase-Transfer Catalysis
This one-step protocol is highly efficient for large-scale production.
Protocol:
-
To a reactor equipped with a mechanical stirrer, thermometer, and condenser, add tetrahydrofurfuryl chloride (1.0 eq), toluene (5-10 volumes), and tetrabutylammonium bromide (TBAB) (0.05 eq).
-
In a separate vessel, dissolve sodium cyanide (1.5 eq) in water (3-5 volumes).
-
Add the aqueous sodium cyanide solution to the reactor.
-
Heat the mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Maintain the reaction at this temperature for 4-8 hours, monitoring for the disappearance of the starting material by GC or HPLC.
-
Upon completion, cool the reaction to room temperature. Separate the organic layer.
-
Wash the organic layer with water and then with brine to remove any residual salts and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Scale-Up Considerations and Safety
-
Exothermicity: The cyanation reaction can be exothermic. For large-scale batches, controlled addition of reagents and efficient cooling are crucial to maintain the desired reaction temperature.
-
Agitation: Efficient mixing is critical in the biphasic PTC reaction to maximize the interfacial area and ensure a high reaction rate.
-
Cyanide Handling and Quenching: All equipment must be decontaminated after use. Residual cyanide can be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions. The pH of the aqueous waste should be maintained above 10 to prevent the formation of highly toxic hydrogen cyanide gas.
-
Waste Disposal: Aqueous waste containing cyanide must be treated according to local environmental regulations before disposal.
Conclusion
The protocols described provide a comprehensive guide for the scale-up synthesis of this compound. The phase-transfer catalyzed reaction from tetrahydrofurfuryl chloride is particularly advantageous for industrial production due to its high efficiency, shorter reaction time, and operational simplicity. Careful adherence to safety protocols is paramount when working with cyanide-containing reagents. These application notes should serve as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.
Application Notes and Protocols: The Role of Tetrahydrofuran Moieties in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
While direct polymerization of 2-(tetrahydrofuran-2-yl)acetonitrile is not extensively documented in current literature, the incorporation of the tetrahydrofuran (THF) moiety into polymer structures is a significant area of research with diverse applications. These notes provide an overview of the synthesis, properties, and potential applications of polymers containing THF functionalities, drawing parallels from the well-studied derivative, 2-methyltetrahydrofuran (2-MeTHF), which serves as a key bio-based solvent and comonomer.
Application of 2-Methyltetrahydrofuran (2-MeTHF) as a Green Solvent in Polymer Synthesis
2-Methyltetrahydrofuran (2-MeTHF), a bio-based derivative of THF, has emerged as a promising green solvent for various polymerization techniques, offering a more sustainable alternative to conventional petrochemical solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[1][2] Its favorable properties, including a higher boiling point and lower water miscibility, make it suitable for a range of polymerizations.[1]
Key Polymerization Techniques Utilizing 2-MeTHF:
-
Ring-Opening Polymerization (ROP): 2-MeTHF is an effective solvent for the synthesis of biodegradable polyesters, such as polylactide (PLA) and polycaprolactone (PCL), which are widely used in biomedical applications.[1][3]
-
Free Radical Polymerization (FRP): The higher boiling point of 2-MeTHF allows for thermally initiated free radical polymerizations to be conducted at ambient pressure.[1]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: 2-MeTHF supports controlled radical polymerization techniques like RAFT, enabling the synthesis of well-defined block copolymers.[1][3]
Table 1: Comparison of 2-MeTHF with Conventional Polymerization Solvents
| Solvent | Hildebrand Solubility Parameter (MPa¹/²) | Boiling Point (°C) | Key Advantages in Polymerization |
| 2-MeTHF | 16.9 | 80.2 | Bio-based, higher boiling point, lower water miscibility.[1] |
| DCM | 20.2 | 39.8 | Good solvency for a wide range of polymers. |
| THF | 18.6 | 65.0 | Effective for many polymerization reactions. |
Copolymerization of 2-Methyltetrahydrofuran (2-MeTHF)
Although homopolymerization of 2-MeTHF is challenging, it can be copolymerized with other monomers to introduce the THF moiety into the polymer backbone, thereby modifying the polymer's properties.[4][5]
Cationic Ring-Opening Copolymerization:
2-MeTHF can undergo cationic ring-opening copolymerization with monomers like β-butyrolactone (BBL) and propylene oxide (PO).[4][5] This approach yields poly(ester-co-ether)s and polyether polyols, respectively. These copolymers have potential applications as biodegradable materials and components for adhesives.[4][5]
Table 2: Quantitative Data for the Copolymerization of 2-MeTHF with β-Butyrolactone (BBL)
| Catalyst | Feed Ratio (2-MeTHF:BBL) | 2-MeTHF Content in Copolymer (mol%) | Number-Average Molecular Weight (M_n) (kg mol⁻¹) |
| Sc(OTf)₃ | 50:50 | 48.8 | 5.2 |
Data sourced from a study on Sc(OTf)₃-catalyzed copolymerization.[5]
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of Lactide in 2-MeTHF
This protocol describes a representative metal-free ring-opening polymerization of lactide (LA) using an organocatalyst in 2-MeTHF to synthesize polylactide.
Materials:
-
Lactide (LA) monomer
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
Hydroxyethyl methacrylate (HEMA) as an initiator
-
Cold heptane/diethyl ether mixture for precipitation
Procedure:
-
In a capped vial, dissolve HEMA (e.g., 0.55 mmol) and LA (e.g., 13.9 mmol) in 10 mL of 2-MeTHF.
-
Heat the mixture to 65 °C to ensure complete dissolution.
-
Add DBU (2% w/w compared to the monomer) to initiate the polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 20 minutes).
-
Stop the reaction by precipitating the polymer in a cold heptane/diethyl ether mixture (30-40 mL).
-
Purify the polymer by repeating the precipitation step twice.
-
Dry the resulting polymer in a vacuum oven.
This protocol is adapted from a general procedure for DBU-catalyzed ROP in 2-MeTHF.[1]
Protocol 2: General Procedure for Cationic Ring-Opening Copolymerization of 2-MeTHF and Propylene Oxide (PO)
This protocol outlines the synthesis of polyether polyols through the copolymerization of 2-MeTHF and PO using a Lewis acid catalyst.
Materials:
-
2-Methyltetrahydrofuran (2-MeTHF), distilled and dried
-
Propylene oxide (PO)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst
-
Water or a diol as an initiator
-
Sodium carbonate solution for quenching
-
Toluene for extraction
-
Silica for filtration
Procedure:
-
Charge an oven-dried flask with the desired amount of 2-MeTHF and the initiator (water or diol).
-
Cool the mixture to 0 °C.
-
Slowly add the required amount of BF₃·OEt₂ catalyst.
-
Add propylene oxide dropwise over a period of time (e.g., 120 minutes), maintaining the temperature at 0 °C.
-
After the addition is complete, quench the reaction by adding water and stir for one hour.
-
Neutralize the reaction mixture to pH 7 by adding a sodium carbonate solution.
-
Filter the mixture through a pad of silica, washing with toluene.
-
Remove the volatiles by evaporation under vacuum to obtain the copolymer.
This protocol is based on a general procedure for the copolymerization of 2-MeTHF and PO.[4]
Properties and Potential Applications of Polymers with Tetrahydrofuran Moieties
The incorporation of the flexible and polar THF moiety into polymer chains can significantly influence their properties, opening up a range of applications, particularly in the biomedical and materials science fields.
Properties:
-
Amorphous Nature: The introduction of THF side chains can disrupt polymer crystallinity, leading to amorphous materials with lower glass transition temperatures.[6]
-
Increased Swelling: Network polymers containing THF moieties exhibit higher swelling abilities in various organic solvents compared to their counterparts without THF.[7]
-
Thermal Stability: Copolymers of THF with monomers like ethylene oxide and propylene oxide can be designed to have specific thermal degradation profiles.[8]
-
Biocompatibility: Amphiphilic copolymers synthesized using 2-MeTHF as a solvent have been formulated into nanoparticles and tested for their cytocompatibility, suggesting potential as polymeric excipients for nanomedicines.[3]
Potential Applications in Drug Development and Materials Science:
-
Drug Delivery: The amphiphilic nature of copolymers containing THF can be exploited for the formulation of nanoparticles for controlled drug release.[3]
-
Hydrogels: The presence of active side groups, which can be introduced alongside THF moieties, allows for the development of hydrogel materials.[6]
-
Advanced Materials: Polyurethanes and polyetheresters derived from THF-containing polymers that are amorphous at low temperatures can be applied in cold environments.[6] Bio-based thermoplastic elastomers with shape-memory properties have also been synthesized.[9]
Logical Relationship of Polymer Synthesis and Application
The synthesis of polymers containing THF moieties, either through the use of THF-derivatives as solvents or comonomers, leads to materials with tunable properties that are suitable for a variety of advanced applications.
References
- 1. scispace.com [scispace.com]
- 2. (649i) 2-Methyltetrahydrofuran (2-MeTHF) As a Versatile Green Solvent for the Synthesis of Amphiphilic Copolymers Via ROP, FRP and RAFT Tandem Polymerizations. | AIChE [proceedings.aiche.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Electrochemical Exploration of 2-(Tetrahydrofuran-2-yl)acetonitrile
Disclaimer: Direct electrochemical applications of 2-(Tetrahydrofuran-2-yl)acetonitrile are not extensively documented in publicly available literature. The following application notes and protocols are constructed based on the known electrochemical behaviors of its constituent functional groups: the tetrahydrofuran (THF) ring and the acetonitrile group. These serve as a foundational guide for researchers and scientists to explore its potential electrochemical applications.
I. Introduction
This compound combines the structural features of tetrahydrofuran, a widely used solvent in organic and organometallic electrochemistry, and acetonitrile, a common solvent and reagent in electrochemical reactions. This unique combination suggests potential applications in areas such as electrolyte formulation, electroorganic synthesis, and the development of electrochemical sensors. These notes provide a hypothetical framework for investigating these possibilities.
II. Potential Electrochemical Applications
Based on the properties of THF and acetonitrile, this compound could be investigated for the following applications:
-
As a Co-solvent or Additive in Electrolytes: The THF moiety offers good solvating power for various salts and organic substrates, while the nitrile group can enhance the dielectric constant and stability of the electrolyte. Its application could be particularly relevant in lithium-ion batteries or other metal-ion battery systems.
-
As a Substrate in Electroorganic Synthesis: The presence of a C-H bond adjacent to the nitrile group and on the THF ring presents opportunities for electrochemical functionalization, such as C-H activation, coupling reactions, or oxidative cyclization.
-
In the Development of Electrochemical Sensors: The nitrile group can be electrochemically reduced, and the overall molecule might interact with specific analytes, suggesting its potential use as a precursor for modifying electrode surfaces or as a component in sensor arrays.
III. Experimental Protocols
The following protocols are designed to investigate the fundamental electrochemical properties of this compound and to explore its potential applications.
Protocol 1: Cyclic Voltammetry for Electrochemical Characterization
Objective: To determine the electrochemical window and redox behavior of this compound.
Materials:
-
This compound (high purity)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Solvent (e.g., anhydrous acetonitrile or propylene carbonate)
-
Working electrode (e.g., Glassy Carbon or Platinum disk electrode)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)
-
Counter electrode (e.g., Platinum wire)
-
Electrochemical workstation/potentiostat
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a 10 mM solution of this compound in the chosen solvent containing 0.1 M TBAPF₆.
-
Assemble the three-electrode electrochemical cell.
-
De-aerate the solution by bubbling with an inert gas for 15-20 minutes.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +2.5 V) and then to a negative limit (e.g., -2.5 V) before returning to the initial potential.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox processes.
-
Record and analyze the resulting voltammograms to identify oxidation and reduction peaks.
Expected Outcome: The voltammograms will reveal the potential at which the compound is oxidized and reduced, providing insight into its electrochemical stability and potential for use in electrolyte systems or as a redox-active species.
Protocol 2: Constant Current Electrolysis for Electrosynthesis
Objective: To investigate the electrochemical transformation of this compound.
Materials:
-
This compound
-
Supporting electrolyte and solvent as in Protocol 1
-
Anode and Cathode materials (e.g., Graphite, Platinum, or Reticulated Vitreous Carbon)
-
Divided or undivided electrochemical cell
-
DC power supply
-
Stirring mechanism
-
Analytical instruments for product analysis (e.g., GC-MS, HPLC, NMR)
Procedure:
-
Prepare a solution of this compound and the supporting electrolyte in the electrochemical cell.
-
Apply a constant current (e.g., 10-100 mA) for a defined period. The current density should be optimized based on the results from cyclic voltammetry.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them.
-
Upon completion, work up the reaction mixture to isolate the products.
-
Characterize the products to determine the reaction pathway (e.g., dimerization, functionalization).
Expected Outcome: This experiment could lead to the synthesis of novel compounds derived from this compound, demonstrating its utility in electroorganic synthesis.
IV. Data Presentation
Should experimental data become available, it is recommended to present it in a structured tabular format for clarity and comparative analysis.
Table 1: Hypothetical Electrochemical Data for this compound
| Parameter | Value | Conditions |
| Oxidation Potential (Epa) | [To be determined] | 0.1 M TBAPF₆ in ACN, 100 mV/s |
| Reduction Potential (Epc) | [To be determined] | 0.1 M TBAPF₆ in ACN, 100 mV/s |
| Electrochemical Window | [To be determined] | 0.1 M TBAPF₆ in ACN |
| Diffusion Coefficient (D) | [To be determined] | - |
V. Visualizations
Diagram 1: Experimental Workflow for Electrochemical Characterization
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile. Our aim is to help you improve reaction yields and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is a nucleophilic substitution reaction (typically SN2) involving a tetrahydrofurfuryl derivative with a good leaving group and an alkali metal cyanide. The most common starting material is tetrahydrofurfuryl alcohol, which is readily available and can be converted to a tosylate or halide before reaction with a cyanide salt.
Q2: I am experiencing low yields in my reaction. What are the likely causes?
A2: Low yields in this synthesis can stem from several factors:
-
Presence of Water: Moisture in the reaction can lead to the formation of tetrahydrofurfuryl alcohol as a significant byproduct, consuming your starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Side Reactions: The formation of byproducts such as isonitriles or elimination products can reduce the yield of the desired nitrile.
-
Poor Leaving Group: If you are starting from a halide, iodide is a better leaving group than bromide, which is better than chloride. If using a sulfonate ester, ensure it has been prepared correctly and is of high purity.
Q3: How can I minimize the formation of the isonitrile byproduct?
A3: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. To favor the formation of the desired nitrile (R-CN) over the isonitrile (R-NC), the choice of solvent is critical. Using polar aprotic solvents like DMSO or DMF can help solvate the metal cation of the cyanide salt, making the carbon end of the cyanide ion more nucleophilic.[1]
Q4: What is the best solvent for this reaction?
A4: For the nucleophilic substitution with cyanide, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly effective as they can accelerate SN2 reactions.[1] Ethanolic solutions of sodium or potassium cyanide are also commonly used and can give good results.[2] It is critical to use anhydrous solvents to prevent the formation of alcohol byproducts.[2]
Q5: My reaction has stalled and is not proceeding to completion. What should I do?
A5: If your reaction has stalled, you can try the following:
-
Increase the Temperature: Gently increasing the reaction temperature can often provide the necessary activation energy to push the reaction to completion. Ensure the temperature does not exceed the decomposition point of your reactants or products.
-
Add a Phase-Transfer Catalyst: If you are using a biphasic system or if the solubility of the cyanide salt is low, adding a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can improve the reaction rate.
-
Check Reagent Quality: Ensure your cyanide salt and solvent are of high purity and anhydrous.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Inactive starting material (e.g., poor leaving group). | - If starting from tetrahydrofurfuryl alcohol, ensure complete conversion to the tosylate or halide. - Consider using a more reactive leaving group (e.g., iodide instead of chloride). |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and oven-dried glassware. - Dry starting materials thoroughly before use. | |
| Insufficient reaction temperature or time. | - Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or GC. | |
| Multiple Spots on TLC (Impurity Formation) | Formation of tetrahydrofurfuryl alcohol. | - This is due to hydrolysis. Ensure anhydrous conditions. |
| Formation of isonitrile byproduct. | - Use a polar aprotic solvent like DMSO to favor nitrile formation.[1] | |
| Formation of elimination products. | - Use a less sterically hindered base if one is present, or a less polar solvent to disfavor elimination. | |
| Difficulty in Product Isolation/Purification | Product is water-soluble. | - When performing an aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. - Use a continuous liquid-liquid extractor for efficient extraction. |
| Product co-elutes with starting material or byproducts during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider distillation under reduced pressure for purification if the product is thermally stable and has a distinct boiling point from impurities. |
Experimental Protocols
A common and effective route for the synthesis of this compound involves a two-step process starting from the readily available Tetrahydrofurfuryl alcohol.
Step 1: Synthesis of Tetrahydrofurfuryl Tosylate
This protocol details the conversion of the alcohol to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
Materials:
-
Tetrahydrofurfuryl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydrofurfuryl alcohol (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding cold 1 M HCl.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tetrahydrofurfuryl tosylate, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This protocol describes the nucleophilic substitution of the tosylate with cyanide.
-
Materials:
-
Tetrahydrofurfuryl tosylate (from Step 1)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve tetrahydrofurfuryl tosylate (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 - 1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of water).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Data Presentation
Table 1: Illustrative Yields for SN2 Reactions of Alkyl Halides/Tosylates with Cyanide
The following table provides representative yields for typical nucleophilic substitution reactions to form nitriles. Actual yields for the synthesis of this compound may vary based on specific reaction conditions and optimization.
| Leaving Group | Cyanide Salt | Solvent | Temperature (°C) | Typical Yield (%) |
| -Cl | NaCN | DMSO | 100 | 60-75 |
| -Br | NaCN | Ethanol | Reflux | 70-85 |
| -I | KCN | Acetone | Reflux | 80-95 |
| -OTs | NaCN | DMSO | 90 | 85-95 |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low reaction yield.
References
side reactions and byproducts in 2-(Tetrahydrofuran-2-yl)acetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic substitution reaction (typically SN2) involving the reaction of a 2-(halomethyl)tetrahydrofuran, such as 2-(chloromethyl)tetrahydrofuran, with an alkali metal cyanide salt like sodium or potassium cyanide in a polar aprotic solvent.
Q2: What are the primary side reactions and byproducts I should be aware of during this synthesis?
A2: The main potential side reactions and byproducts include:
-
Elimination (E2): Formation of 2-methylenetetrahydrofuran, particularly if a sterically hindered or strong, non-nucleophilic base is present, or at elevated temperatures.
-
Hydrolysis: If water is present in the reaction mixture, 2-(chloromethyl)tetrahydrofuran can be hydrolyzed to 2-(hydroxymethyl)tetrahydrofuran. The nitrile product can also be susceptible to hydrolysis under acidic or basic conditions, although this is generally less likely under typical SN2 conditions.
-
Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form the isomeric 2-(isocyanomethyl)tetrahydrofuran. This is more common when using silver cyanide, but can be a minor byproduct with sodium or potassium cyanide.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation:
-
Ensure anhydrous (dry) conditions to prevent hydrolysis of the starting material.
-
Use a polar aprotic solvent (e.g., DMSO, DMF, or acetone) to favor the SN2 pathway over elimination.
-
Maintain a moderate reaction temperature, as higher temperatures can promote the E2 elimination side reaction.
-
Use sodium or potassium cyanide, as they are more ionic in nature and favor attack by the carbon of the cyanide ion, reducing isonitrile formation.
Q4: What are the recommended purification methods for this compound?
A4: Purification is typically achieved through distillation under reduced pressure. If significant byproducts are present, column chromatography on silica gel may be necessary before distillation. A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove the cyanide salt and solvent, drying, and then purifying.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive 2-(chloromethyl)tetrahydrofuran. 2. Low reactivity of the cyanide salt. 3. Insufficient reaction time or temperature. 4. Incorrect solvent. | 1. Check the purity and integrity of the starting material. 2. Use a fresh, dry batch of sodium or potassium cyanide. 3. Monitor the reaction by TLC or GC and consider extending the reaction time or slightly increasing the temperature. 4. Ensure a polar aprotic solvent like DMSO or DMF is used. |
| Significant Amount of 2-methylenetetrahydrofuran Detected | 1. Reaction temperature is too high. 2. Presence of a strong, non-nucleophilic base. 3. Use of a more sterically hindered starting material (if applicable). | 1. Lower the reaction temperature. 2. Ensure the cyanide salt is the primary basic species and avoid other bases. 3. This is inherent to the substrate; optimizing for SN2 conditions is key. |
| Presence of 2-(hydroxymethyl)tetrahydrofuran in the Product | Water in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Isonitrile Impurity Detected (by IR or NMR) | Ambident nature of the cyanide nucleophile. | 1. This is a common, though usually minor, byproduct with NaCN or KCN. 2. Purification by fractional distillation or column chromatography is usually effective. |
| Difficult Product Isolation/Emulsion during Workup | The polar aprotic solvent (DMF or DMSO) is not being sufficiently removed by aqueous washes. | 1. After quenching the reaction, remove the bulk of the high-boiling solvent under reduced pressure before extraction. 2. Use a larger volume of water and brine for washing the organic layer. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on standard SN2 reactions for nitrile synthesis.
Materials:
-
2-(Chloromethyl)tetrahydrofuran
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Stir the suspension under a nitrogen atmosphere.
-
Add 2-(chloromethyl)tetrahydrofuran (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer) to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, data for the synthesis of this compound under different conditions to illustrate the impact of reaction parameters on product yield and purity.
| Run | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Nitrile (%) | 2-methylenetetrahydrofuran (%) | 2-(hydroxymethyl)tetrahydrofuran (%) |
| 1 | DMSO | 60 | 18 | 85 | 5 | 2 |
| 2 | DMF | 60 | 18 | 82 | 6 | 3 |
| 3 | Acetone | 56 (reflux) | 24 | 75 | 10 | 4 |
| 4 | DMSO | 90 | 12 | 65 | 25 | 2 |
| 5 | DMSO (wet) | 60 | 18 | 70 | 5 | 15 |
Visualizations
Synthesis Pathway and Side Reactions```dot
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic```dot
Technical Support Center: Purification of 2-(Tetrahydrofuran-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(Tetrahydrofuran-2-yl)acetonitrile. Below you will find detailed protocols, data summaries, and visual workflows to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound?
A1: Impurities can arise from starting materials, side-products, or degradation. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be 2-(chloromethyl)tetrahydrofuran, sodium or potassium cyanide, or starting materials for the synthesis of the THF ring itself.
-
Solvent residues: Residual solvents from the reaction or workup, such as toluene, acetonitrile, or ethers.
-
Water: Can be introduced during the workup or from atmospheric moisture.
-
Byproducts of the synthesis: These can be varied and depend on the specific synthetic route employed.
-
Degradation products: The tetrahydrofuran ring is susceptible to peroxide formation upon exposure to air, which can lead to downstream impurities. The nitrile group can also be sensitive to hydrolysis under strong acidic or basic conditions, potentially forming the corresponding amide or carboxylic acid.
Q2: My purified product is a liquid, but I've seen references to it being a solid. Which is correct?
A2: this compound is a liquid at room temperature.[1] If you have a solid product, it is likely contaminated with impurities or is a different compound altogether.
Q3: I'm observing a new spot on my TLC after leaving the compound on the bench for a few days. What could be happening?
A3: Tetrahydrofuran and its derivatives are known to form explosive peroxides over time when exposed to air and light. It is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The new spot on your TLC could be a peroxide or a subsequent degradation product.
Q4: My nitrile seems to be degrading during silica gel chromatography. How can I prevent this?
A4: The nitrile group can be susceptible to hydrolysis on the acidic surface of silica gel. To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine.
-
Use a different stationary phase: Consider using neutral or basic alumina, or reversed-phase silica (C18) for your chromatography.
Q5: What are the best methods for drying the purified product?
A5: Since this compound is a liquid, it can be dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. For stringent dryness, fractional distillation under reduced pressure is effective at removing residual water and other volatile impurities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery after distillation | Product is volatile and lost with the solvent. | Ensure the distillation apparatus is well-sealed. Use a chilled receiving flask. |
| Decomposition at high temperatures. | Perform the distillation under reduced pressure to lower the boiling point.[2] | |
| Co-elution of impurities during column chromatography | Inappropriate solvent system. | Optimize the mobile phase polarity. A gradient elution may be necessary. For this polar compound, a normal phase system of ethyl acetate/hexanes or a more polar system like methanol/dichloromethane might be effective. |
| Overloading the column. | Use an appropriate amount of crude product for the column size (typically 1-5% of the silica gel weight). | |
| "Oiling out" during recrystallization attempts | The compound's melting point is below the solvent temperature, or the solution is too concentrated. | Since this compound is a liquid at room temperature, recrystallization is not a suitable primary purification method. If you are attempting to crystallize a derivative, try using a more dilute solution or a different solvent system. |
| Product appears colored (yellow/brown) | Presence of polymeric or high molecular weight impurities. | Consider a pre-treatment with activated charcoal before the final purification step. A second purification pass (e.g., re-distillation or another column) may be necessary. |
Quantitative Data Summary
The following tables provide representative data for the purification of compounds structurally similar to this compound, as specific data for this compound is not widely published. This information can serve as a guideline for expected outcomes.
Table 1: Fractional Distillation of Substituted Tetrahydrofurans
| Compound | Boiling Point (°C / mmHg) | Typical Recovery Yield | Achievable Purity |
| 3-hydroxy-tetrahydrofuran | Not specified | 91.3% | >95% (HPLC) |
| Tetrahydrofurfuryl acetate | 194-195 / 753 | >90% | >97% |
Table 2: Flash Column Chromatography of Tetrahydrofuran Derivatives
| Compound | Stationary Phase | Mobile Phase | Typical Recovery Yield | Achievable Purity |
| Substituted Tetrahydrofuran | Silica Gel | Pentane/Ethyl Acetate (4:1 to 2:1) | Not specified | Not specified |
| Chiral Tetrahydrofuran Derivative | Silica Gel | Petroleum Ether/EtOAc (5:1 to 1:1) | 77-78% | High |
Table 3: Recrystallization of Heterocyclic Nitriles
| Compound Class | Typical Solvent Systems | Typical Recovery Yield | Achievable Purity |
| Isothiazole Carbonitriles | Cyclohexane, Hexane, Ethanol/Water, Acetone/Hexane | 60-90% | >98% |
| General Nitriles | Toluene/Hexane | Variable | High |
Experimental Protocols
Protocol 1: Fractional Distillation
This method is suitable for purifying this compound from non-volatile impurities and solvents with significantly different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are well-sealed.
-
Drying: If the crude product contains water, pre-dry with anhydrous magnesium sulfate, and filter.
-
Distillation: Heat the distillation flask gently in a heating mantle.
-
Fraction Collection: Collect the fraction boiling at approximately 92 °C under a vacuum of 13 mmHg.[2] Discard any initial lower-boiling fractions.
-
Purity Analysis: Analyze the collected fraction by GC or NMR to confirm purity.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating the target compound from impurities with different polarities.
-
Stationary Phase: Use silica gel (230-400 mesh). To prevent potential hydrolysis of the nitrile, consider pre-treating the silica gel with a 1-2% triethylamine solution in the initial eluent.
-
Mobile Phase Selection: Determine a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. For this polar molecule, you will likely need a higher proportion of ethyl acetate (e.g., 20-50%).
-
Column Packing: Pack the column with the selected stationary phase and equilibrate with the initial mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the selected mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflows
Purification Method Selection
The choice of purification method depends on the nature of the impurities present in the crude product. The following decision tree can guide your selection process.
Caption: Decision tree for selecting the appropriate purification method.
General Purification Workflow
This diagram illustrates a typical workflow for the purification of this compound.
Caption: General workflow for the purification process.
References
Technical Support Center: Work-up Procedures for Reactions Containing 2-(Tetrahydrofuran-2-yl)acetonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Tetrahydrofuran-2-yl)acetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant emulsion formation during the aqueous work-up of my reaction. What should I do?
A1: Emulsion formation is common when working with compounds containing ether functionalities like the tetrahydrofuran ring, especially if the reaction was conducted in solvents like THF, dioxane, or benzene.[1][2][3] Here are several strategies to manage emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.[4]
-
Solvent Addition: Add a small amount of the organic extraction solvent to decrease the viscosity of the organic layer.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can help break up the microscopic droplets causing the emulsion.
-
Centrifugation: If the scale of the reaction allows, centrifuging the mixture is a highly effective method for separating the layers.
-
Solvent Modification: For particularly stubborn emulsions, especially when using solvents like THF, it is often best to remove the reaction solvent via rotary evaporation before initiating the aqueous work-up.[1][2][3]
Q2: My product, this compound, seems to have poor recovery after extraction. How can I minimize product loss into the aqueous layer?
A2: The tetrahydrofuran moiety imparts some water solubility to the molecule, which can lead to losses during aqueous extraction.[5] Consider the following to improve recovery:
-
Solvent Choice: Use a more nonpolar solvent for extraction if your product is sufficiently soluble in it. However, for more polar products, a chlorinated solvent or a mixture like 3:1 chloroform/isopropanol might be necessary to pull the compound from the aqueous phase.[1][2]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer 2-3 more times with fresh portions of the organic solvent. Combine all organic extracts to maximize recovery.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
pH Adjustment: Ensure the pH of the aqueous layer is neutral. Strong acidic or basic conditions could potentially lead to hydrolysis of the nitrile group over time, although nitriles are generally robust. More importantly, extreme pH can affect the partitioning of other components in the mixture.
-
Solvent Evaporation: If the reaction was run in a water-miscible solvent like THF or acetonitrile, remove it by rotary evaporation before the work-up to prevent partitioning issues.[1][2]
Q3: How do I effectively remove polar, water-soluble solvents like DMF or DMSO used in the reaction?
A3: Dipolar aprotic solvents like DMF and DMSO are notoriously difficult to remove due to their high boiling points and miscibility with water.[1][5] The most effective method is repeated washing with water. A general rule of thumb is to wash the organic layer with five 10 mL portions of water for every 5 mL of DMF or DMSO present in the reaction mixture.[3] A final wash with brine will help remove residual water from the organic layer before drying.
Q4: What are the best practices for drying the organic solution containing my product?
A4: After washing, the organic layer will be saturated with trace amounts of water that must be removed before solvent evaporation.
-
Choose a Drying Agent: Anhydrous magnesium sulfate (MgSO₄) is a good general-purpose drying agent that is fast and has a high capacity. Sodium sulfate (Na₂SO₄) is less reactive and suitable for sensitive compounds.
-
Procedure: Add the drying agent to the organic solution and swirl. If the drying agent clumps together, it is absorbing water. Continue adding small portions until some of the powder remains free-flowing, indicating that all the water has been absorbed.[4]
-
Removal: Decant or filter the solution to remove the drying agent.
-
Rinsing: Rinse the drying agent with a small amount of fresh organic solvent and combine the rinse with your main solution to recover any adsorbed product.[4]
Data Presentation
Table 1: Comparison of Extraction Solvent Efficiency for this compound
The following table provides a qualitative comparison of common extraction solvents. The choice of solvent will depend on the specific reaction mixture and impurities present.
| Extraction Solvent | Polarity | Pros | Cons | Partition Coefficient (K) Estimate* |
| Diethyl Ether | Low | Volatile, easy to remove. | Highly flammable; can form peroxides. | Moderate |
| Ethyl Acetate (EtOAc) | Medium | Good solvating power for moderately polar compounds. | Can be partially soluble in brine; can hydrolyze. | High |
| Dichloromethane (DCM) | Medium | Excellent solvent for a wide range of compounds; dense. | Can form emulsions; toxicological concerns. | Very High |
| Toluene | Low | Good for breaking emulsions caused by THF.[1][2] | High boiling point, harder to remove. | Low-Moderate |
| 3:1 CHCl₃/Isopropanol | High | Excellent for extracting highly polar products from aqueous layers.[1][2] | High boiling point; chlorinated solvent. | High (for polar compounds) |
*Partition coefficient (K) is the ratio of the concentration of the compound in the organic phase to the aqueous phase. Higher values indicate more efficient extraction.
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol outlines a standard procedure for quenching a reaction and extracting the product.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching solution (e.g., deionized water, saturated aqueous NH₄Cl, or a dilute acid/base solution as appropriate for the reaction) with stirring until the reaction is fully quenched.
-
-
Solvent Removal (if necessary):
-
If the reaction was conducted in a water-miscible solvent such as THF, acetonitrile, or methanol, transfer the quenched mixture to a round-bottom flask.[3]
-
Remove the organic solvent using a rotary evaporator.
-
-
Extraction:
-
Transfer the resulting aqueous mixture (or the quenched reaction mixture directly if in a water-immiscible solvent) to a separatory funnel.
-
Add a volume of the chosen extraction solvent (e.g., ethyl acetate) approximately equal to the aqueous volume.
-
Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently at first, then more vigorously for ~30 seconds, venting periodically.
-
Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain the lower layer (aqueous if using EtOAc, organic if using DCM) into a flask.
-
Pour the upper layer out through the top of the funnel into a separate flask.
-
Return the aqueous layer to the funnel and repeat the extraction two more times with fresh solvent. Combine all organic layers.
-
-
Washing the Combined Organic Layers:
-
Return the combined organic extracts to the separatory funnel.
-
Wash sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous NaHCO₃ (if the reaction was acidic, to neutralize).
-
Saturated aqueous NaCl (brine) (to begin the drying process and break minor emulsions).
-
-
For each wash, follow the same shaking and separation procedure as in step 3.
-
-
Drying and Concentration:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄) until it no longer clumps.[4]
-
Filter the solution through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh solvent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification (e.g., column chromatography, distillation) may be required.
-
Visualizations
References
overcoming solubility issues with 2-(Tetrahydrofuran-2-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-(Tetrahydrofuran-2-yl)acetonitrile in experimental settings.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a predicted solubility profile can be inferred from its chemical structure, which contains both a polar tetrahydrofuran (THF) ring and a polar nitrile group. This combination suggests good solubility in a range of common organic solvents.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Remarks |
| Polar Aprotic | Tetrahydrofuran (THF) | Miscible | As the parent heterocyclic system, THF is expected to be an excellent solvent. |
| Acetone | Miscible | The polarity of acetone is well-suited to dissolve both the nitrile and ether functionalities. | |
| Acetonitrile (ACN) | Miscible | The shared nitrile group and similar polarity suggest high solubility. | |
| Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds; expected to readily dissolve the target molecule. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide array of organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, its high polarity should facilitate dissolution. | |
| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the ether oxygen and the nitrile nitrogen, promoting solubility. |
| Ethanol | Soluble | Similar to methanol, ethanol should be a good solvent. | |
| Water | Sparingly Soluble | While the ether and nitrile groups can interact with water, the overall organic character of the molecule likely limits its miscibility. Solubility is expected to be low to moderate. | |
| Nonpolar | Toluene | Sparingly Soluble | The nonpolar nature of toluene makes it a less ideal solvent for this polar molecule. |
| Hexane | Insoluble | The significant difference in polarity suggests very poor solubility. |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound.
Issue 1: Compound fails to dissolve completely in the chosen reaction solvent.
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Question: My this compound is not fully dissolving in my reaction solvent. What should I do?
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Answer:
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Verify Solvent Choice: Refer to the Predicted Solubility Profile (Table 1). Ensure you are using a solvent in which the compound is predicted to be soluble or miscible. Polar aprotic solvents like THF, acetone, or acetonitrile are often the best starting points.
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Increase Solvent Volume: The concentration of your reactant may be too high. Try adding more solvent to the mixture.
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Gentle Heating: Gently warming the mixture can often increase the rate of dissolution and the overall solubility. Use a water bath and monitor the temperature to avoid any potential degradation of your starting material.
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Sonication: Using an ultrasonic bath can help to break up any clumps of the material and enhance dissolution.
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Solvent Combination: If a single solvent is not effective, a co-solvent system may be necessary. For example, adding a small amount of a more polar solvent like methanol to a less polar one could improve solubility.
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Issue 2: Precipitation of the compound during the reaction.
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Question: My reaction was homogeneous at the start, but now a precipitate has formed. What could be the cause?
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Answer:
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Change in Polarity: The polarity of the reaction mixture may have changed as reactants are consumed and products are formed. If the product is less soluble than the starting material in the chosen solvent, it may precipitate out.
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Temperature Fluctuation: If the reaction was initially heated to dissolve the components, a decrease in temperature could cause the compound or a product to precipitate.
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Formation of an Insoluble Salt: If your reaction involves ionic reagents, an insoluble salt byproduct may be forming.
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Troubleshooting Steps:
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Analyze the precipitate if possible to determine its identity.
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If the precipitate is believed to be the desired product, this could be a convenient method of purification.
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If the precipitate is an unwanted byproduct, filtration may be necessary.
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To maintain a homogeneous solution, you may need to switch to a more effective solvent or use a co-solvent system.
-
-
Issue 3: Difficulty in extracting the compound during workup.
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Question: I am having trouble extracting my product from the aqueous layer after my reaction workup. What can I do?
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Answer:
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Choice of Extraction Solvent: Ensure you are using an organic solvent in which your product is highly soluble and that is immiscible with water. Dichloromethane or ethyl acetate are common choices.
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"Salting Out": The partial water solubility of this compound and similar products can make extraction challenging. Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase and drive them into the organic layer.[1]
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Increase the Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally a more efficient method.
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Use of a Different Extraction Solvent: If standard solvents are ineffective, a mixture like 3:1 chloroform/isopropanol can sometimes be used to extract more polar organic compounds from an aqueous phase.[1]
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Experimental Protocols
Protocol: General Procedure for a Reaction Utilizing this compound
This protocol provides a general workflow for a reaction where this compound is used as a starting material. Note: This is a representative procedure and may need to be adapted based on the specific reaction being performed.
Materials:
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This compound
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Anhydrous reaction solvent (e.g., THF, acetonitrile)
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Other reagents as required by the specific synthesis
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Inert gas supply (e.g., nitrogen or argon)
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Standard laboratory glassware
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Stirring and temperature control equipment
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Extraction solvent (e.g., ethyl acetate, dichloromethane)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup:
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To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
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Under an inert atmosphere, add the anhydrous reaction solvent (e.g., THF) to dissolve the starting material, aiming for a concentration of approximately 0.1-0.5 M.
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Add other reagents to the reaction mixture as required by the specific protocol.
-
-
Reaction Monitoring:
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Stir the reaction at the desired temperature (room temperature or heated/cooled as necessary).
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Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
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Once the reaction is complete, cool the mixture to room temperature if it was heated.
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Quench the reaction by slowly adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate if the reaction is acidic).
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and water-soluble impurities.[1]
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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Filter off the drying agent.
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Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Caption: General experimental workflow for a synthesis using this compound.
Caption: Troubleshooting logic for addressing solubility issues.
References
Technical Support Center: Synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the nucleophilic substitution reaction (specifically, an SN2 reaction) between a tetrahydrofurfuryl halide and an alkali metal cyanide. Typically, tetrahydrofurfuryl chloride or bromide is reacted with sodium or potassium cyanide in a polar aprotic solvent.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Refer to the troubleshooting table below for a systematic approach to identifying and resolving the issue. Common causes include impure starting materials, incorrect reaction temperature, or the presence of water in the reaction mixture.
Q3: I am observing the formation of a significant amount of an impurity with a foul odor. What is this side product and how can I minimize its formation?
A3: The foul-smelling impurity is likely the isomeric isonitrile (tetrahydrofurfuryl isocyanide). The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. To favor the formation of the desired nitrile, it is crucial to use a polar aprotic solvent such as DMSO or DMF, which helps to solvate the metal cation and leave the carbon end of the cyanide ion more available for nucleophilic attack.
Q4: The workup of my reaction is difficult, and I'm having trouble separating the product from the solvent and inorganic salts. What is the recommended procedure?
A4: If you are using a high-boiling polar aprotic solvent like DMSO or DMF, direct extraction can be challenging. A common procedure involves diluting the reaction mixture with a large volume of water to dissolve the inorganic salts and the polar solvent. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary to ensure complete recovery of the product. Subsequent washing of the combined organic layers with brine helps to remove residual water.
Q5: How can I effectively purify the final product?
A5: The most common method for purifying this compound is vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Prior to distillation, it is important to thoroughly dry the crude product using a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove any residual water.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials (e.g., hydrolyzed tetrahydrofurfuryl halide). | Ensure the purity of starting materials. Use freshly distilled or purchased tetrahydrofurfuryl halide. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Poor quality cyanide salt. | Use a fresh, dry batch of sodium or potassium cyanide. | |
| Formation of Isonitrile Side Product | Reaction conditions favoring N-alkylation. | Use a polar aprotic solvent like DMSO or DMF to promote C-alkylation. |
| Ensure the cyanide salt is fully dissolved to have "naked" cyanide ions. | ||
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC or GC until the starting material is consumed. |
| Steric hindrance of the substrate. | If using a more sterically hindered substrate, consider using a more reactive halide (e.g., bromide or iodide instead of chloride). | |
| Difficult Workup/Emulsion Formation | Use of a high-boiling polar aprotic solvent. | Dilute the reaction mixture with a large volume of water before extraction. |
| Use brine washes to help break up emulsions. | ||
| Product Decomposition During Purification | High temperature during distillation. | Purify the product using vacuum distillation at the lowest possible pressure. |
Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride
This protocol outlines a typical procedure for the synthesis of this compound.
Materials:
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Tetrahydrofurfuryl chloride
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Sodium cyanide (NaCN)
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Anhydrous Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer under a nitrogen atmosphere, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.
-
Addition of Substrate: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C). Slowly add tetrahydrofurfuryl chloride (1.0 equivalent) to the stirred suspension.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water and stir until all solids dissolve.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (2 x volume of the organic layer).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Data Presentation
| Parameter | Typical Range | Notes |
| Yield | 60-85% | Yield can be highly dependent on the purity of starting materials and reaction conditions. |
| Reaction Time | 4-12 hours | Monitor reaction progress to determine the optimal time. |
| Reaction Temperature | 80-120 °C | Higher temperatures may lead to side reactions and decomposition. |
| Solvent | DMSO, DMF | Polar aprotic solvents are preferred to minimize isonitrile formation. |
| Purification Method | Vacuum Distillation | Necessary due to the high boiling point of the product. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Optimization of Reaction Time for 2-(Tetrahydrofuran-2-yl)acetonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction times and troubleshooting common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the nucleophilic substitution of a 2-halotetrahydrofuran (e.g., 2-chlorotetrahydrofuran or 2-bromotetrahydrofuran) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically performed in a polar aprotic solvent.
Q2: What are the key factors influencing the reaction time for this synthesis?
A2: The primary factors that affect the reaction time are:
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Leaving Group: The nature of the halide on the tetrahydrofuran ring.
-
Solvent: The choice of solvent can significantly impact the reaction rate.
-
Temperature: Higher temperatures generally lead to faster reaction rates.
-
Concentration of Reactants: The concentration of both the 2-halotetrahydrofuran and the cyanide salt can influence the speed of the reaction.
-
Catalyst: The use of a phase-transfer catalyst or other additives can accelerate the reaction.
Q3: How can I monitor the progress of the reaction to determine the optimal reaction time?
A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (2-halotetrahydrofuran) and the formation of the product, this compound.[1] Regular sampling and analysis will help in determining the point at which the reaction has reached completion, thus avoiding unnecessarily long reaction times which can lead to the formation of byproducts.
Troubleshooting Guide
This guide addresses common issues that can lead to prolonged reaction times or low yields during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Poor Leaving Group: Chloride is a less effective leaving group compared to bromide or iodide. | If feasible, start with 2-bromotetrahydrofuran or 2-iodotetrahydrofuran for a faster reaction. |
| Inappropriate Solvent: Using a protic solvent (e.g., water, ethanol) can solvate the cyanide nucleophile, reducing its reactivity. | Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile. These solvents do not solvate the nucleophile as strongly, leading to a faster reaction. | |
| Low Reaction Temperature: The reaction may have a significant activation energy barrier. | Gradually increase the reaction temperature in 10°C increments. A common starting point is between 75°C and 100°C.[2] Monitor for byproduct formation at higher temperatures. | |
| Low Reactant Concentration: Insufficient concentration of either reactant can slow down the reaction rate. | Increase the concentration of the limiting reagent. Ensure the cyanide salt is adequately dissolved in the solvent. | |
| Formation of Byproducts | Presence of Water: Water can lead to the formation of 2-hydroxytetrahydrofuran as a byproduct. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| High Reaction Temperature: Elevated temperatures can promote side reactions. | Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. | |
| Extended Reaction Time: Prolonged heating after the reaction is complete can lead to the decomposition of the product or the formation of impurities. | Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the expected impact of different reaction parameters on the reaction time for the synthesis of this compound. The data is compiled from general principles of nucleophilic substitution reactions and analogous cyanation procedures.
Table 1: Effect of Leaving Group on Reaction Time
| Leaving Group | Substrate | Relative Reaction Rate | Expected Reaction Time |
| Iodo- | 2-Iodotetrahydrofuran | Fastest | 1-3 hours |
| Bromo- | 2-Bromotetrahydrofuran | Intermediate | 3-6 hours |
| Chloro- | 2-Chlorotetrahydrofuran | Slowest | 6-12 hours or longer |
Table 2: Effect of Solvent on Reaction Time
| Solvent Type | Example Solvents | Expected Reaction Time | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Shorter | Effectively solvates the cation of the cyanide salt but not the cyanide anion, leading to a "naked" and more reactive nucleophile. |
| Polar Protic | Water, Ethanol, Methanol | Longer | Solvates the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. |
Table 3: Effect of Temperature on Reaction Time
| Temperature | Expected Reaction Time | Notes |
| 50-60°C | 12-24 hours | Slower reaction rate, may be suitable for sensitive substrates to minimize side reactions. |
| 75-85°C | 4-8 hours | A good starting point for optimization, balancing reaction speed and potential for byproduct formation. |
| 90-100°C | 2-5 hours | Faster reaction rate, but requires careful monitoring to avoid product degradation or side reactions.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on standard nucleophilic substitution reactions for the synthesis of nitriles.
Materials:
-
2-Chlorotetrahydrofuran (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium cyanide in anhydrous DMF.
-
Heat the mixture to 80°C with stirring.
-
Slowly add 2-chlorotetrahydrofuran to the reaction mixture.
-
Maintain the reaction at 80°C and monitor its progress by TLC or GC every hour.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for a slow reaction in the synthesis of this compound.
References
preventing decomposition of 2-(Tetrahydrofuran-2-yl)acetonitrile during reactions
Welcome to the technical support center for 2-(Tetrahydrofuran-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: this compound has two primary points of instability: the tetrahydrofuran (THF) ring and the nitrile group.
-
Tetrahydrofuran Ring Cleavage: The ether linkage in the THF ring is susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. This can be catalyzed by both Brønsted and Lewis acids. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack, leading to ring-opened products.
-
Nitrile Group Hydrolysis: The nitrile group (-CN) can undergo hydrolysis to form an amide intermediate, which can be further hydrolyzed to a carboxylic acid. This reaction can occur under both acidic and basic conditions.
-
α-Proton Abstraction: The protons on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic. In the presence of strong bases, these protons can be abstracted to form a carbanion, which may lead to undesired side reactions or racemization if the α-carbon is a stereocenter.
Q2: What are the general storage recommendations for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry, room temperature environment. It is a liquid at room temperature.
Q3: Can I use this compound as a solvent?
A3: While the related compound, 2-methyltetrahydrofuran (2-MeTHF), is often used as a greener alternative to THF, this compound is typically used as a reagent or building block in organic synthesis rather than a solvent. Its reactivity, particularly the nitrile group and acidic α-protons, makes it generally unsuitable as a bulk solvent for most reactions.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during reactions involving this compound.
Issue 1: Low yield and formation of a polar, water-soluble byproduct.
Possible Cause: Acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxylic acid, 2-(tetrahydrofuran-2-yl)acetic acid.
Troubleshooting Steps:
-
pH Control: If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration. Consider using a buffered system to maintain a stable pH.
-
Temperature Management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water, which is required for hydrolysis.
-
Alternative Catalysts: If a Lewis acid is being used, consider screening different Lewis acids to find one that promotes the desired reaction without causing significant hydrolysis.
Issue 2: Formation of a ring-opened, difunctionalized product.
Possible Cause: Cleavage of the tetrahydrofuran ring under strong acidic conditions.
Troubleshooting Steps:
-
Avoid Strong Acids: Whenever possible, avoid the use of strong Brønsted acids like HCl, HBr, HI, and H₂SO₄, especially at elevated temperatures.
-
Milder Lewis Acids: If a Lewis acid is required, choose a milder one. For instance, some reactions that are sluggish with weaker Lewis acids might proceed with stronger ones, but at the cost of ring cleavage. A careful balance is necessary.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material and product to the acidic conditions. Monitor the reaction closely by TLC or LC-MS to determine the optimal stopping point.
Issue 3: Observation of multiple unidentified byproducts and a complex reaction mixture, particularly under basic conditions.
Possible Cause: Deprotonation of the α-carbon followed by undesired side reactions, such as aldol-type condensations or Michael additions if other electrophiles are present.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if deprotonation is the intended first step. If deprotonation is an undesired side reaction, use a weaker base that is still sufficient to catalyze the desired transformation.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the resulting carbanion and minimize side reactions.
-
Order of Addition: Add the base slowly to a solution of this compound and any other reagents at a low temperature to maintain a low concentration of the reactive carbanion at any given time.
Experimental Protocols
Below are example experimental protocols that consider the stability of this compound.
Protocol 1: Alkylation of this compound under Phase Transfer Catalysis (PTC) Conditions
This method avoids the use of very strong bases that can cause decomposition.
-
Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
50% aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst
-
Toluene as the organic solvent
-
-
Procedure:
-
To a round-bottom flask, add this compound, the alkyl halide, and toluene.
-
Add a catalytic amount of TBAB.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Reduction of the Nitrile Group to a Primary Amine
This protocol uses a reducing agent that is generally compatible with the tetrahydrofuran ring.
-
Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the amine by distillation or column chromatography.
-
Data Presentation
Table 1: Compatibility of this compound with Various Reagents and Conditions
| Reagent/Condition | Stability | Potential Decomposition Products | Notes |
| Strong Brønsted Acids (e.g., conc. HCl, H₂SO₄) | Poor | Ring-opened haloalcohols, diols | Decomposition is accelerated by heat. |
| Strong Lewis Acids (e.g., BBr₃, AlCl₃) | Poor to Moderate | Ring-opened products | Stability is dependent on the specific Lewis acid and reaction temperature. |
| Mild Brønsted Acids (e.g., acetic acid) | Good | Minimal decomposition | Generally stable at room temperature. |
| Strong Aqueous Bases (e.g., 6M NaOH) | Moderate | 2-(Tetrahydrofuran-2-yl)acetamide, 2-(Tetrahydrofuran-2-yl)acetic acid | Hydrolysis of the nitrile group is the primary concern. |
| Strong Non-nucleophilic Bases (e.g., LDA, NaH) | Moderate | Potential for α-deprotonation leading to side products | Use at low temperatures is recommended. |
| Common Reducing Agents (e.g., LiAlH₄, NaBH₄) | Good | Amine (from nitrile reduction) | Generally stable under these conditions. |
| Common Oxidizing Agents (e.g., PCC, PDC) | Moderate | Compatibility depends on the specific agent and reaction conditions. | The α-protons may be susceptible to oxidation. |
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting decision tree for decomposition issues.
Validation & Comparative
A Comparative Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile and Other Heterocyclic Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of synthetic intermediates is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic campaign. Among the diverse array of building blocks available, heterocyclic compounds bearing a cyanomethyl group are of particular interest due to the versatility of the nitrile functionality for conversion into various other chemical entities. This guide provides a comparative analysis of 2-(Tetrahydrofuran-2-yl)acetonitrile and other key heterocyclic synthetic intermediates, offering insights into their relative performance based on available experimental data.
Introduction to Heterocyclic Acetonitriles
Heterocyclic acetonitriles are valuable synthetic intermediates characterized by a heterocyclic ring system connected to a methylene group bearing a nitrile (-CN). The electron-withdrawing nature of the nitrile group acidifies the adjacent methylene protons, facilitating deprotonation and subsequent nucleophilic attack on a variety of electrophiles. This reactivity makes them ideal precursors for the introduction of a two-carbon chain and for the construction of more complex molecular architectures.
This guide will focus on a comparative evaluation of the following key intermediates:
-
This compound: A five-membered oxygen-containing heterocycle.
-
2-(Piperidin-2-yl)acetonitrile: A six-membered nitrogen-containing heterocycle.
-
2-(Pyrrolidin-2-yl)acetonitrile: A five-membered nitrogen-containing heterocycle.
-
2-Pyridylacetonitrile: An aromatic nitrogen-containing heterocycle.
Comparative Performance in Synthesis
The utility of these intermediates is best assessed by their performance in common synthetic transformations, such as alkylation reactions, which are fundamental for carbon-carbon bond formation. While direct, head-to-head comparative studies under identical conditions are limited in the published literature, we can infer relative performance from individual studies and general principles of heterocyclic reactivity.
General Reactivity Trends:
The reactivity of the methylene protons in these heterocyclic acetonitriles is influenced by the nature of the heteroatom and the overall electronics of the ring system. In general, the methylene moieties in heteroaromatic substituted acetonitriles are reactive toward electrophiles under mild conditions[1]. The aromaticity of the pyridine ring in 2-pyridylacetonitrile significantly stabilizes the carbanion formed upon deprotonation, enhancing its nucleophilicity.
For the saturated heterocycles, the inductive effect of the heteroatom plays a more dominant role. The oxygen in this compound and the nitrogen in the piperidine and pyrrolidine analogues influence the acidity of the adjacent methylene protons. Computational studies on the reactivity of three- and four-membered heterocycles in nucleophilic substitution reactions suggest that ring strain and electrostatic effects can significantly accelerate reaction rates compared to their acyclic counterparts[2]. While these are not cyanomethyl-activated systems, the principles of ring strain and heteroatom influence are relevant.
Alkylation Reactions: A Comparative Overview
Alkylation is a cornerstone reaction for these intermediates. The general scheme involves the deprotonation of the α-carbon followed by reaction with an alkyl halide.
Data Presentation
The following tables summarize available data on the synthesis and reactivity of the compared intermediates. It is important to note that the lack of directly comparative studies necessitates presenting data from different sources, which may involve varying reaction conditions.
Table 1: Synthesis of Heterocyclic Acetonitrile Precursors
| Intermediate | Synthetic Method | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| This compound | Not explicitly detailed in provided search results. | - | - | - | - |
| 2-Pyridylacetonitrile | Condensation | 2-Picoline, Formaldehyde, Sodium Cyanide | Not explicitly detailed in provided search results. | Not specified | [1] |
| 2-(Piperidin-2-yl)acetonitrile | Not explicitly detailed in provided search results. | - | - | - | - |
| 2-(Pyrrolidin-2-yl)acetonitrile | Tandem Amination/Cyanation/Alkylation | Primary amine-tethered alkyne, Chloroacetonitrile | Copper catalyst, Acetonitrile | Good | [3] |
Table 2: Performance in Subsequent Reactions (Representative Examples)
| Intermediate | Reaction Type | Electrophile/Reagent | Product | Yield (%) | Reference |
| 2-Pyridylacetonitrile | Coupling with diazonium salts | 4-Chlorophenyl diazonium chloride | [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile | 92 | [1] |
| 2-Pyridylacetonitrile | Condensation | Dimethylformamide dimethyl acetal | 3-dimethylamino-2-pyridin-2-yl-acrylonitrile | 80 | [1] |
| 2-Pyridylacetonitrile | Cyclization with Hydrazine | 3-dimethylamino-2-pyridin-2-yl-acrylonitrile | 4-pyridin-2-yl-2H-pyrazol-3-yl-amine | 75 | [1] |
Note: Direct comparative experimental data for the alkylation of this compound, 2-(Piperidin-2-yl)acetonitrile, and 2-(Pyrrolidin-2-yl)acetonitrile under the same conditions was not available in the provided search results. The data for 2-pyridylacetonitrile is presented to illustrate its reactivity.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for adapting methodologies to specific research needs.
Protocol 1: Synthesis of [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile from 2-Pyridylacetonitrile [1]
-
Materials: 2-Pyridylacetonitrile, 4-chloroaniline, sodium nitrite, hydrochloric acid, sodium acetate, ethanol.
-
Procedure:
-
A solution of 4-chloroaniline in hydrochloric acid is cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
A separate solution of 2-pyridylacetonitrile and sodium acetate in ethanol is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the 2-pyridylacetonitrile solution.
-
The mixture is stirred at room temperature for 1 hour.
-
The resulting solid product is collected by filtration, washed with water, dried, and recrystallized from ethanol.
-
Protocol 2: Synthesis of α-CN Pyrrolidine via Tandem Amination/Cyanation/Alkylation [3]
-
Materials: Primary amine-tethered alkyne, chloroacetonitrile, copper catalyst, acetonitrile.
-
Procedure:
-
To a reaction vessel, add the primary amine-tethered alkyne, chloroacetonitrile, and the copper catalyst.
-
Add acetonitrile as the solvent.
-
The reaction can be carried out under conventional heating or microwave irradiation.
-
Upon completion, the reaction mixture is worked up to isolate the α-CN pyrrolidine product.
-
Mandatory Visualization
Logical Relationship of Heterocyclic Acetonitrile Reactivity
Caption: General reaction pathway for the alkylation of heterocyclic acetonitriles.
Conclusion
This compound and its nitrogen-containing counterparts are valuable synthetic intermediates that provide access to a wide range of functionalized heterocyclic compounds. While a definitive, data-driven comparison of their performance in key synthetic transformations is hampered by a lack of direct comparative studies, their individual reactivity profiles suggest distinct advantages depending on the desired synthetic outcome. 2-Pyridylacetonitrile, with its activated methylene group due to the aromatic pyridine ring, demonstrates high reactivity in various coupling and condensation reactions. The saturated heterocyclic acetonitriles, including the tetrahydrofuran, piperidine, and pyrrolidine derivatives, offer scaffolds more akin to those found in many natural products and pharmaceuticals.
The choice of intermediate will ultimately depend on the specific target molecule, the desired reaction pathway, and the commercial availability of the starting materials. Further research involving direct comparative studies would be invaluable to the scientific community for making more informed decisions in the design and execution of synthetic routes.
References
- 1. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational study to elucidate the extraordinary reactivity of three-membered heterocycles in nucleophilic substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
2-(Tetrahydrofuran-2-yl)acetonitrile: A Versatile Building Block in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. 2-(Tetrahydrofuran-2-yl)acetonitrile emerges as a valuable and versatile building block, offering distinct advantages in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comparative overview of its performance against other common nitrile-containing reagents, supported by available data and detailed experimental insights.
The unique structural feature of this compound, combining a reactive nitrile group with a tetrahydrofuran (THF) ring, imparts specific properties that can be leveraged for strategic synthetic advantages. The THF moiety can influence solubility, act as a chiral synthon, and participate in subsequent transformations, making it a more sophisticated building block compared to simpler alkyl or aryl acetonitriles.
Comparison with Alternative Cyanomethylating Agents
The primary function of this compound in synthesis is as a source of a cyanomethyl anion equivalent for the formation of new carbon-carbon bonds. Its performance can be compared with more conventional reagents such as benzyl cyanide and acetonitrile.
| Feature | This compound | Benzyl Cyanide | Acetonitrile |
| Structure | Contains a tetrahydrofuran ring attached to the α-carbon | Contains a phenyl group attached to the α-carbon | A simple methyl group attached to the cyano group |
| Acidity of α-H (pKa in DMSO) | Estimated to be similar to or slightly less acidic than benzyl cyanide | ~21.9 | ~31.3 |
| Reactivity of Anion | Moderately reactive, influenced by the THF ring | Highly reactive, stabilized by the phenyl ring | Less reactive, requires strong bases for deprotonation |
| Key Advantages | Introduces a THF moiety, potential for chirality, improved solubility in some solvent systems. | Well-established reactivity, extensive literature, readily available. | Inexpensive, readily available, simple cyanomethyl source. |
| Potential Limitations | Higher cost, less extensive literature compared to benzyl cyanide. | Can undergo side reactions, aromatic ring may be sensitive to certain reagents. | Low acidity requires harsh conditions, potential for self-condensation. |
Performance in Key Synthetic Transformations
While direct, side-by-side comparative studies are limited in the literature, the utility of this compound can be inferred from its application in the synthesis of various heterocyclic and biologically active molecules.
Alkylation Reactions
The activated methylene group adjacent to the nitrile in this compound is readily deprotonated by common bases to form a nucleophilic carbanion, which can then be alkylated by various electrophiles. This reaction is fundamental to building molecular complexity.
Hypothetical Performance Comparison in Alkylation:
| Parameter | This compound | Benzyl Cyanide |
| Reaction Time | Potentially longer due to steric hindrance from the THF ring. | Generally faster due to less steric bulk. |
| Yield | Good to excellent, dependent on substrate and conditions. | Good to excellent, well-optimized for many substrates. |
| Product Diversity | Allows for the introduction of a THF moiety, useful for mimicking cyclic ethers in natural products. | Leads to a wide range of α-aryl nitriles, common in pharmaceuticals. |
Experimental Protocol: Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of utilizing this compound in common synthetic transformations.
Caption: Workflow for the alkylation of this compound.
Advantages in the Synthesis of Bioactive Molecules
The tetrahydrofuran ring is a common motif in a wide array of natural products and biologically active molecules, including polyether antibiotics and acetogenins. The use of this compound provides a direct route to incorporate this valuable scaffold. The nitrile group itself is a versatile functional handle that can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocycles.
For instance, the synthesis of certain butenolides, which are present in numerous bioactive natural products, can potentially be achieved through the reaction of the cyanomethyl anion of this compound with suitable electrophiles, followed by cyclization and further transformations.
Caption: A logical pathway for heterocyclic synthesis.
Conclusion
This compound offers synthetic chemists a valuable tool for the introduction of a cyanomethyl group along with a tetrahydrofuran moiety. While it may not always surpass traditional reagents like benzyl cyanide in terms of reaction speed or cost-effectiveness for simple cyanomethylations, its true advantage lies in its ability to streamline the synthesis of complex molecules where the THF ring is a key structural element. This can lead to shorter, more efficient synthetic routes towards valuable pharmaceutical and agrochemical targets. The choice of nitrile reagent should therefore be guided by the specific strategic goals of the synthesis, with this compound being a prime candidate when the incorporation of a cyclic ether is desired. Further research and publication of direct comparative studies will undoubtedly continue to illuminate the full potential of this versatile building block.
A Comparative Guide to the Validation of Analytical Methods for 2-(Tetrahydrofuran-2-yl)acetonitrile
This guide provides a comprehensive overview of the validation of analytical methods for the quantification and characterization of 2-(Tetrahydrofuran-2-yl)acetonitrile. Tailored for researchers, scientists, and drug development professionals, this document outlines key performance comparisons of potential analytical techniques and provides standardized experimental protocols for method validation.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a specific method is suitable for its intended purpose.[1][2] This involves a series of experiments to verify that the method is reliable, reproducible, and accurate for the analysis of a particular substance.[1][2] The validation process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) to ensure the quality and safety of pharmaceutical products.[1][3][4]
For a compound like this compound, which may be an intermediate or an impurity in a drug substance, robust analytical methods are essential for quality control. The validation parameters typically assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[2][3]
Comparison of Potential Analytical Methods
Table 1: Performance Comparison of Potential Analytical Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Specificity | High | High |
| Linearity (R²) | Typically >0.999 | Typically >0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng/mL range |
| Typical Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Robustness | Generally good, sensitive to mobile phase composition and pH | Generally good, sensitive to inlet temperature and gas flow rates |
Experimental Protocols
The following are detailed, generalized protocols for the validation of an analytical method, adaptable for the analysis of this compound.
A reversed-phase HPLC method would be a primary choice for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Column Temperature: 30 °C.
GC is a viable alternative, particularly for assessing volatile impurities.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: General workflow for analytical method validation.
Detailed Validation Parameter Protocols
The following sections provide detailed experimental procedures for each validation parameter.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure this compound.
-
Analyze a sample of this compound spiked with known impurities or related substances.
-
If applicable, perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank should show no interference at the retention time of the analyte.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy is the closeness of the test results obtained by the method to the true value.[2]
-
Protocol:
-
Prepare samples of a known matrix and spike them with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Protocol (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Protocol (based on the Standard Deviation of the Response and the Slope):
-
Measure the standard deviation of the response for blank injections (σ).
-
Determine the slope of the calibration curve (S).
-
Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
-
Acceptance Criteria: The LOQ value should be verified for precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Protocol:
-
Introduce small variations to the method parameters one at a time. For HPLC, this could include:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Composition of the mobile phase (e.g., ± 2% organic).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
-
Analyze a standard solution under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Conclusion
The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry. While specific validated methods for this compound are not publicly documented, this guide provides a framework for developing and validating suitable HPLC or GC methods. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, researchers can ensure the reliability and consistency of their analytical data, which is essential for regulatory compliance and product quality.
References
A Comparative Spectroscopic Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 2-(Tetrahydrofuran-2-yl)acetonitrile and its derivatives, offering a valuable resource for the identification, characterization, and quality control of these compounds. By presenting a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate research and development in medicinal chemistry and organic synthesis.
Introduction
This compound and its analogues are important building blocks in the synthesis of various biologically active molecules. The tetrahydrofuran moiety is a common scaffold in many natural products and pharmaceuticals. A thorough understanding of the spectroscopic properties of these derivatives is crucial for confirming their structure, assessing purity, and understanding their chemical behavior. This guide presents a comparative analysis of key spectroscopic data for the parent compound and select derivatives, highlighting the influence of substitution on their spectral characteristics.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two representative derivatives: 2-(5-methyltetrahydrofuran-2-yl)acetonitrile and 2-(5-phenyltetrahydrofuran-2-yl)acetonitrile. This comparative data is essential for distinguishing between these and other related structures.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ (ppm) H2 | δ (ppm) H5 | δ (ppm) CH₂ (CN) | δ (ppm) H3, H4 | Other Signals (ppm) |
| This compound | ~4.1-4.3 (m) | ~3.7-3.9 (m) | ~2.5-2.7 (m) | ~1.8-2.2 (m) | - |
| 2-(5-Methyltetrahydrofuran-2-yl)acetonitrile | ~4.0-4.2 (m) | ~3.9-4.1 (m) | ~2.5-2.7 (m) | ~1.5-2.1 (m) | ~1.2-1.3 (d, 3H, CH₃) |
| 2-(5-Phenyltetrahydrofuran-2-yl)acetonitrile | ~4.9-5.1 (m) | ~4.2-4.4 (m) | ~2.8-3.0 (m) | ~1.9-2.4 (m) | ~7.2-7.4 (m, 5H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ (ppm) C2 | δ (ppm) C5 | δ (ppm) CH₂ (CN) | δ (ppm) CN | δ (ppm) C3, C4 | Other Signals (ppm) |
| This compound | ~77-79 | ~68-70 | ~25-27 | ~117-119 | ~25-27, ~31-33 | - |
| 2-(5-Methyltetrahydrofuran-2-yl)acetonitrile | ~77-79 | ~75-77 | ~25-27 | ~117-119 | ~32-34, ~35-37 | ~21-23 (CH₃) |
| 2-(5-Phenyltetrahydrofuran-2-yl)acetonitrile | ~77-79 | ~80-82 | ~25-27 | ~117-119 | ~28-30, ~34-36 | ~125-129, ~140-142 (Ar-C) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν (C≡N) | ν (C-O-C) | Other Key Bands |
| This compound | ~2245-2255 | ~1050-1070 | ~2850-2960 (C-H stretch) |
| 2-(5-Methyltetrahydrofuran-2-yl)acetonitrile | ~2245-2255 | ~1050-1070 | ~2850-2960 (C-H stretch) |
| 2-(5-Phenyltetrahydrofuran-2-yl)acetonitrile | ~2245-2255 | ~1050-1070 | ~3030 (Ar C-H stretch), ~1600, 1495 (Ar C=C stretch) |
Table 4: Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 111 (weak) | 110 (M-H)⁺, 82, 70, 41 |
| 2-(5-Methyltetrahydrofuran-2-yl)acetonitrile | 125 (weak) | 124 (M-H)⁺, 110, 84, 55, 43 |
| 2-(5-Phenyltetrahydrofuran-2-yl)acetonitrile | 187 | 186 (M-H)⁺, 105, 91, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 512-1024.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: -5 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin films) or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Data Acquisition:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: m/z 35-500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained fragmentation pattern with known fragmentation pathways for tetrahydrofuran and nitrile compounds.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.
Comparative Analysis of the Biological Activities of Compounds Derived from 2-(Tetrahydrofuran-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Potential of Tetrahydrofuran-Based Compounds
The versatile chemical scaffold, 2-(Tetrahydrofuran-2-yl)acetonitrile, serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This guide provides a comparative overview of the antitumor, tracheal relaxant, herbicidal, and antifungal properties of key compound classes derived from this precursor. The information is presented to facilitate research and development efforts in medicinal and agricultural chemistry.
Antitumor Activity of 2-(Tetrahydrofuran-2-yl)benzimidazoles
Benzimidazole derivatives incorporating a tetrahydrofuran moiety have demonstrated notable potential as anticancer agents. While specific quantitative data for compounds directly synthesized from this compound is limited in publicly available literature, studies on closely related 2-substituted benzimidazoles provide valuable insights into their mechanism of action and potency.
The antitumor activity of these compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the key mechanisms involves the inhibition of pivotal signaling pathways, such as the EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) pathways.[1][2] Inhibition of these pathways can disrupt downstream signaling cascades, including the PI3K/Akt and MEK/Erk pathways, which are crucial for cell proliferation and survival.[1][2] This disruption can lead to cell cycle arrest and apoptosis (programmed cell death).[1]
Furthermore, some benzimidazole derivatives have been shown to act as topoisomerase inhibitors or DNA intercalating agents, directly affecting DNA replication and transcription in cancer cells.[3][4][5]
Table 1: Comparative Antitumor Activity of Benzimidazole Derivatives
| Compound Class | Specific Compound Example (if available) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl Benzimidazoles | 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide | Breast Cancer Cells | - | [1] |
| Methyl-2-benzimidazolecarbamate | Carbendazim (FB642) | B16 melanoma | 8.5 | [6] |
| HT-29 colon carcinoma | 9.5 | [6] | ||
| 2,5-Disubstituted Furane Benzimidazoles | Compound 6 (nitro substituted with imidazolinyl group) | A549 (lung cancer) | 2.12 (2D), 4.01 (3D) | |
| HCC827 (lung cancer) | 5.13 (2D), 7.02 (3D) | |||
| NCI-H358 (lung cancer) | 0.85 (2D), 1.73 (3D) |
Note: The table includes data for structurally related benzimidazole compounds to provide a comparative context due to the limited availability of specific IC50 values for 2-(Tetrahydrofuran-2-yl)benzimidazoles.
Signaling Pathway of Benzimidazole Derivatives as Antitumor Agents
Caption: EGFR and HER2 inhibition by a 2-aryl benzimidazole derivative.
Tracheal Relaxant Activity of 2-(Tetrahydrofuran-2-yl)benzimidazoles
Certain 2-(Tetrahydrofuran-2-yl)benzimidazole derivatives have exhibited significant tracheal relaxant properties, suggesting their potential as bronchodilators for respiratory conditions. These compounds have been reported to induce relaxation of tracheal smooth muscle at concentrations in the range of 3-10 micrograms/ml.
The mechanism of action for many bronchodilators involves the modulation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8][9] An increase in the levels of these cyclic nucleotides leads to the activation of protein kinases, which in turn phosphorylate various target proteins, ultimately resulting in smooth muscle relaxation.[10] Some benzimidazole derivatives may act as phosphodiesterase (PDE) inhibitors, preventing the breakdown of cAMP and cGMP and thereby promoting bronchodilation.[7]
Table 2: Comparative Tracheal Relaxant Activity
| Compound Class | Specific Compound Example (if available) | Concentration for Significant Relaxation | EC50 (µg/mL) | Reference |
| 2-(Tetrahydrofuran-2-yl)benzimidazoles | Not specified | 3-10 µg/mL | Not available | - |
| Theophylline (Positive Control) | - | - | 28.79 ± 0.82 | [11] |
| Dichloromethanic extract of Talauma mexicana | - | - | 159.39 ± 3.72 | [11] |
| Dichloromethanic extract of Cochlospermum vitifolium | - | - | 219.54 ± 7.61 | [11] |
Note: This table highlights the reported effective concentration for the target compound class and provides EC50 values for a standard bronchodilator and natural extracts for comparison.
Signaling Pathway of Tracheal Relaxation
References
- 1. researchgate.net [researchgate.net]
- 2. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical antitumor activity and pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and electrical aspects of the tracheal relaxant action of AH 21-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Pathway to Airway Relaxation: Targeting the “Other” Cyclase in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracheal relaxation of five medicinal plants used in Mexico for the treatment of several diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in Scaffolding: A Cost-Effectiveness Analysis of 2-(Tetrahydrofuran-2-yl)acetonitrile in Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the selection of building blocks is a critical decision impacting both the efficiency and economic viability of a project. In this comprehensive guide, we delve into the cost-effectiveness of 2-(Tetrahydrofuran-2-yl)acetonitrile, a versatile heterocyclic scaffold, for large-scale synthesis. Through an objective comparison with a viable alternative and supported by experimental data, we aim to provide a clear roadmap for informed decision-making in your synthetic endeavors.
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in drug design. This compound, in particular, offers a reactive nitrile handle for further chemical elaboration, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules.
Comparative Analysis of Synthetic Routes
The economic feasibility of utilizing this compound on a large scale is intrinsically linked to its synthetic accessibility. Two primary routes from commercially available starting materials are considered here:
-
Route 1: A two-step synthesis starting from the bio-renewable and cost-effective Tetrahydrofurfuryl alcohol.
-
Route 2: A single-step nucleophilic substitution from 2-Chlorotetrahydrofuran.
A direct comparison of these routes, alongside an evaluation of a structurally similar alternative, 2-(Tetrahydropyran-2-yl)acetonitrile, provides a clear picture of the economic and process advantages.
Table 1: Cost and Process Comparison of Synthetic Routes
| Parameter | Route 1: From Tetrahydrofurfuryl Alcohol | Route 2: From 2-Chlorotetrahydrofuran | Alternative: 2-(Tetrahydropyran-2-yl)acetonitrile |
| Starting Material(s) | Tetrahydrofurfuryl alcohol, p-Toluenesulfonyl chloride, Sodium cyanide | 2-Chlorotetrahydrofuran, Sodium cyanide | 2-Methoxy-3,4-dihydropyran, Sodium cyanide |
| Starting Material Cost | Tetrahydrofurfuryl alcohol: ~
| 2-Chlorotetrahydrofuran: ~$500/5mg (indicative, bulk pricing significantly lower)[7] | 2-Methoxy-3,4-dihydropyran: ~$70/100g[8][9] |
| Number of Steps | 2 | 1 | 2 (Hydrolysis then Cyanation) |
| Estimated Overall Yield | ~70-80% | ~80-90% | ~65-75% |
| Key Reagents & Conditions | 1. TsCl, Pyridine2. NaCN, DMSO | NaCN, DMSO | 1. H3O+2. NaCN, DMSO |
| Green Chemistry Considerations | Use of a bio-derived starting material. Solvents are recoverable but require energy. | Fewer steps, potentially reducing overall waste. | Route requires hydrolysis, adding a step and potentially more aqueous waste. |
| Estimated Final Product Cost | Lower, due to inexpensive starting materials. | Potentially higher due to the cost of the chlorinated starting material. | Moderate, with the cost of the dihydropyran being a key factor. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and scale-up. Below are the outlined experimental protocols for the key synthetic transformations.
Route 1: Synthesis of this compound from Tetrahydrofurfuryl Alcohol
Step 1: Tosylation of Tetrahydrofurfuryl Alcohol
To a stirred solution of tetrahydrofurfuryl alcohol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tosylated intermediate.
Step 2: Cyanation of Tetrahydrofurfuryl Tosylate
The crude tosylate (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (1.2 eq) is added portion-wise, and the mixture is heated to 80-90 °C for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford this compound.
Route 2: Synthesis of this compound from 2-Chlorotetrahydrofuran
To a solution of 2-chlorotetrahydrofuran (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF, sodium cyanide (1.2 eq) is added. The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by GC or TLC. The workup procedure is similar to that described in Route 1, Step 2.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic routes and their comparative aspects, the following diagrams are provided.
Caption: Comparative workflow of synthetic routes.
Biological Relevance: The Tetrahydrofuran Moiety in Action
The significance of the tetrahydrofuran scaffold is underscored by its presence in numerous therapeutic agents. A prime example is the FDA-approved HIV-1 protease inhibitor, Darunavir.[7][10] The tetrahydrofuran ring in Darunavir plays a crucial role in its high binding affinity and resistance profile by forming key hydrogen bonds with the backbone of the HIV-1 protease active site.[7][11]
The mechanism of action of Darunavir provides a compelling case for the utility of building blocks like this compound in the design of novel therapeutics.
Caption: Inhibition of HIV-1 Protease by Darunavir.
Conclusion: A Cost-Effective and Versatile Building Block
Based on the analysis of synthetic routes and starting material costs, the synthesis of this compound from tetrahydrofurfuryl alcohol (Route 1) emerges as a highly cost-effective option for large-scale production. The use of a bio-renewable starting material further enhances its appeal from a green chemistry perspective. While the single-step synthesis from 2-chlorotetrahydrofuran (Route 2) offers process simplicity, the potentially high cost of the starting material may be a limiting factor for large-scale campaigns.
The alternative, 2-(tetrahydropyran-2-yl)acetonitrile, while synthetically accessible, involves a multi-step process from a more expensive precursor, making it a less economically favorable choice in many scenarios.
The established importance of the tetrahydrofuran scaffold in successful drug candidates like Darunavir solidifies the value of this compound as a key intermediate for the development of next-generation therapeutics. Its favorable cost-effectiveness, coupled with its synthetic versatility, positions it as a rising star in the repertoire of building blocks for medicinal and process chemists.
References
- 1. 3,4-Dihydro-2-methoxy-2H-pyran 97.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. globalgrowthinsights.com [globalgrowthinsights.com]
- 3. p-Toluenesulfonyl chloride ReagentPlus�, = 99 98-59-9 [sigmaaldrich.com]
- 4. p-Toluenesulfonyl chloride reagent grade, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. cavinresource.com [cavinresource.com]
- 6. camachem.com [camachem.com]
- 7. Darunavir - Wikipedia [en.wikipedia.org]
- 8. calpaclab.com [calpaclab.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Darunavir? [synapse.patsnap.com]
Navigating the Environmental Maze: A Comparative Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile and Its Greener Alternatives
For researchers, scientists, and drug development professionals seeking to minimize the environmental footprint of their chemical processes, this guide offers a comparative analysis of the environmental impact of 2-(Tetrahydrofuran-2-yl)acetonitrile and its more sustainable alternatives. Due to the limited direct environmental data on this compound, this guide utilizes data from structurally similar compounds, namely tetrahydrofurfuryl alcohol (THFA) for the tetrahydrofuran moiety and aliphatic nitriles for the acetonitrile group, to provide a reasoned assessment. This comparison is benchmarked against two greener alternatives, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME), for which more comprehensive environmental data is available.
The selection of solvents and reagents in chemical synthesis is a critical factor in the overall environmental performance of a process. As the chemical industry increasingly embraces the principles of green chemistry, the demand for sustainable alternatives to traditional, often hazardous, chemicals is on the rise. This guide provides an objective comparison to aid in the selection of more environmentally benign options in research and development.
Quantitative Environmental Impact Assessment
To facilitate a clear comparison, the following tables summarize key environmental, health, and safety data for the target compound (estimated) and its alternatives.
Table 1: Comparison of Key Environmental and Safety Properties
| Parameter | This compound (Estimated) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Acetonitrile | Tetrahydrofuran (THF) |
| Source | Petrochemical | Renewable (from corncobs and bagasse)[1][2] | Petrochemical (with potential for bio-based production)[3] | Petrochemical | Petrochemical |
| Boiling Point (°C) | No data | ~80 | 106[4] | 81.6 | 66 |
| Flash Point (°C) | No data | -11 | -1 | 2 | -14 |
| Water Solubility | No data | Limited miscibility[2] | Low (1.1 g/100g )[4][5] | Miscible | Miscible |
| Peroxide Formation | Expected to form peroxides | Lower tendency than THF | Low tendency[5][6] | Does not form peroxides | Readily forms explosive peroxides |
Table 2: Ecotoxicity Data
| Organism | Endpoint | This compound (Estimated from THFA & Acetonitrile) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Acetonitrile | Tetrahydrofuran (THF) |
| Fish (Oryzias latipes) | 96h LC50 | >100 mg/L (based on THFA)[7] | No specific data found | No specific data found | 1640 mg/L (Pimephales promelas) | 2160 mg/L (Pimephales promelas) |
| Aquatic Invertebrates (Daphnia magna) | 48h EC50 | Likely low toxicity | No specific data found | No specific data found | >100 mg/L | 3485 ppm[8] |
| Algae | EC50 | No data | No specific data found | No specific data found | >100 mg/L | 3700 mg/L (Scenedesmus quadricauda)[8] |
Table 3: Biodegradability
| Compound | Test Method (OECD 301) | Result | Classification |
| This compound (Estimated) | Not tested | Likely not readily biodegradable | Not readily biodegradable |
| 2-Methyltetrahydrofuran (2-MeTHF) | Not specified | High biodegradability[9] | Readily biodegradable (inferred) |
| Cyclopentyl Methyl Ether (CPME) | Not specified | Information not available | - |
| Acetonitrile | Not specified | Can be degraded by microorganisms[10][11] | Not readily biodegradable |
| Tetrahydrofuran (THF) | Not specified | Inherently biodegradable[12] | Not readily biodegradable |
Table 4: Life Cycle Assessment (LCA) Data for 2-MeTHF
| Parameter | Value | Unit | Source |
| Cradle-to-gate life cycle emissions | 0.191 | kg emissions/kg 2-MeTHF | [13][14] |
| Carbon Dioxide emissions | 0.150 | kg CO2/kg 2-MeTHF | [13][14] |
Experimental Protocols
The following are summaries of the standardized experimental protocols used to generate the ecotoxicity and biodegradability data presented in this guide.
Biodegradability Testing: OECD 301F - Manometric Respirometry Test
This method determines the ready biodegradability of a chemical substance by microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The biodegradation is determined by measuring the oxygen consumed over a 28-day period.[15][16][17]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test Substance Concentration: Typically 100 mg/L, providing at least 50 mg/L of theoretical oxygen demand (ThOD).
-
Reference Substance: A readily biodegradable substance like sodium benzoate or aniline is run in parallel to check the viability of the inoculum.
-
Procedure: The test and control flasks are incubated in the dark at a constant temperature (20 ± 1 °C). The oxygen uptake is measured at regular intervals.
-
Interpretation: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[15][17]
Aquatic Toxicity Testing: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test determines the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[18][19][20][21] The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation of the test vessel.
-
Test Organism: Daphnia magna.
-
Test Concentrations: At least five concentrations in a geometric series.
-
Controls: A control group is maintained in the same dilution water without the test substance.
-
Procedure: The test is conducted in glass vessels under controlled temperature (20 ± 2 °C) and lighting conditions. Observations of immobilization are made at 24 and 48 hours.
-
Data Analysis: The results are used to calculate the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.[20]
Visualizing the Environmental Choice
To better understand the decision-making process for selecting a greener solvent, the following diagrams illustrate the key considerations and the life cycle of a more sustainable alternative.
Figure 1: Key factors influencing the selection of a greener solvent.
Figure 2: Simplified life cycle of the bio-based solvent 2-MeTHF.
Discussion and Conclusion
While direct environmental data for this compound is scarce, by examining its structural components, we can infer a potential for environmental concern. The tetrahydrofuran ring suggests a pathway to peroxide formation and potential for persistence, although THF itself is considered inherently biodegradable.[12] The nitrile group, while offering useful reactivity, is often associated with toxicity and resistance to ready biodegradation.
In contrast, 2-MeTHF and CPME present compelling green alternatives. 2-MeTHF, derived from renewable resources, exhibits lower life cycle emissions compared to THF and is reported to have high biodegradability.[9][13][14] Its limited water miscibility can also simplify product isolation and reduce wastewater generation. CPME, while currently petrochemically derived, offers advantages such as a high boiling point, low peroxide formation, and low water solubility, which contribute to safer handling and easier recycling.[4][5][6]
For researchers and drug development professionals, the selection of a solvent or reagent should not be based solely on its performance in a reaction. The environmental impact, from cradle to grave, is a critical consideration. The data and protocols presented in this guide provide a framework for making more informed and environmentally responsible decisions. Where data gaps exist for a specific compound, a precautionary approach, favoring alternatives with a more established and favorable environmental profile, is recommended. The adoption of greener alternatives like 2-MeTHF and CPME can significantly contribute to the sustainability of chemical research and manufacturing.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. idus.us.es [idus.us.es]
- 4. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. A new solvent for green chemistry [manufacturingchemist.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, a versatile nitrile-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 17. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 18. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 19. oecd.org [oecd.org]
- 20. eurofins.it [eurofins.it]
- 21. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
Mechanistic Insights into Reactions of 2-(Tetrahydrofuran-2-yl)acetonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of key synthetic intermediates is paramount. This guide provides a comparative analysis of the mechanistic pathways and performance of 2-(Tetrahydrofuran-2-yl)acetonitrile in fundamental organic reactions, contrasted with relevant alternative nitrile-containing compounds. Experimental data is presented to offer a clear, quantitative comparison, alongside detailed protocols for key transformations.
The methylene group of this compound, situated between the electron-withdrawing nitrile group and the tetrahydrofuran ring, exhibits enhanced acidity, making it a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. This guide will explore its performance in alkylation, reduction, and Michael addition reactions, comparing its reactivity to analogues such as 2-phenylacetonitrile and 2-(tetrahydropyran-2-yl)acetonitrile.
Comparative Performance in Key Reactions
The reactivity of the α-proton in substituted acetonitriles is a key determinant of their utility in synthesis. The following tables summarize the performance of this compound and its alternatives in common synthetic transformations.
Alkylation Reactions
Alkylation of activated nitriles is a fundamental method for constructing carbon-carbon bonds. The efficiency of this reaction is influenced by the acidity of the α-proton and the stability of the resulting carbanion.
| Substrate | Electrophile | Base | Solvent | Yield (%) | Reference |
| 2-Phenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | >99 (GC Yield) | [1] |
| 4-Methoxyphenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | 91 | [1] |
| 4-Chlorophenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | 89 | [1] |
| This compound | Sodium Cyanide | - | DMSO | 40 | [2] |
Note: The reaction with this compound is a displacement to form the nitrile, not a direct alkylation of the nitrile itself, highlighting a different synthetic application.
Reduction to Primary Amines
The reduction of the nitrile functionality provides access to valuable primary amines. Lithium aluminum hydride (LiAlH4) is a powerful reagent for this transformation.
| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| This compound | BH3-THF | THF, then MeOH/HCl | 43 | [2] |
| General Nitriles | LiAlH4 | Ether | High | [3] |
Michael Addition
The conjugate addition of nitrile-stabilized carbanions to α,β-unsaturated systems is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.
| Michael Donor | Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| Diethyl malonate | Acrylonitrile | K2CO3 | Acetone | High (not specified) | [4] |
| 2-Nitropropane | Methyl acrylate | Base | - | High (not specified) | [5] |
Mechanistic Pathways and Logical Workflows
The following diagrams illustrate the generalized mechanisms and experimental workflows for the key reactions discussed.
Alkylation of Acetonitriles
The alkylation of activated nitriles proceeds through the deprotonation of the α-carbon to form a resonance-stabilized carbanion, which then acts as a nucleophile to displace a leaving group on an electrophile.
Reduction of Nitriles to Primary Amines
The reduction of nitriles with powerful hydride reagents like LiAlH4 involves the sequential addition of hydride ions to the carbon-nitrogen triple bond.
References
Safety Operating Guide
Proper Disposal of 2-(Tetrahydrofuran-2-yl)acetonitrile: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of laboratory chemicals are paramount to ensuring a secure research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(Tetrahydrofuran-2-yl)acetonitrile, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
I. Understanding the Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Its structure contains a tetrahydrofuran (THF) moiety, which suggests it may share hazards with THF, most notably the potential to form explosive peroxides over time.[1][2][3] Therefore, it is crucial to treat this compound as a potentially peroxide-forming chemical. It is also considered a flammable liquid.[3][4]
Key Hazards:
-
Toxicity: Harmful via ingestion, skin contact, and inhalation.
-
Peroxide Formation: The tetrahydrofuran component indicates a risk of forming explosive peroxides upon storage, especially when exposed to air.[1][2]
-
Irritation: May cause skin, eye, and respiratory irritation.[5]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A flame-retardant lab coat. For larger quantities or potential for splashing, an impervious apron is recommended. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[5] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
For Small Spills (<100 mL):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work within a fume hood if possible or ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of according to the procedures outlined in Section IV.
For Large Spills (>100 mL):
-
Evacuate: Immediately evacuate the immediate area.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill without specialized training and equipment.
Caption: Workflow for handling spills of this compound.
IV. Waste Disposal Procedure
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Do not pour this chemical down the drain or dispose of it in regular trash.[6][7]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Solid Waste: Collect any contaminated solid materials (e.g., absorbent pads, gloves, paper towels) in a separate, clearly labeled hazardous waste bag or container.
Step 2: Labeling of Waste Containers
-
All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The associated hazards (e.g., "Toxic," "Flammable," "Potential Peroxide Former")
-
The date the waste was first added to the container
-
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated satellite accumulation area that is a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[6][7]
-
The storage area should be secure and have secondary containment to prevent spills.
-
Keep containers tightly closed when not in use.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation. Professional hazardous waste disposal services are trained to handle such chemicals safely.[6]
V. Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste and must be managed appropriately.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
Deface Label: After triple rinsing, deface or remove the original product label.
-
Dispose of Container: Dispose of the rinsed container as directed by your institution's EHS guidelines. Some may allow for disposal in regular glass waste, while others may require it to be treated as hazardous waste.
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. wcu.edu [wcu.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. file.chemscene.com [file.chemscene.com]
- 6. solvent-recyclers.com [solvent-recyclers.com]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
